Product packaging for Isavuconazole-d4(Cat. No.:)

Isavuconazole-d4

Cat. No.: B584089
M. Wt: 441.5 g/mol
InChI Key: DDFOUSQFMYRUQK-KUXFOAEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isavuconazole-d4 is intended for use as an internal standard for the quantification of isavuconazole by GC- or LC-MS. Isavuconazole is a broad-spectrum triazole antifungal agent. It inhibits the growth of clinical isolates of A. fumigatus, A. terreus, A. flavus, and A. lentulus (MIC90s = 0.39, 0.39, 2, and 0.25 mg/L, respectively) as well as C. albicans, C. krusei, and C. parapsilosis (MIC50s = 0.03, 0.06, and 0.03 mg/L, respectively). Isavuconazole also inhibits the growth of several other fungal species, including clinical isolates of C. neoformans and C. gattii (MIC90s = 0.032 and 0.125 mg/L, respectively). Formulations containing isavuconazole have been used in the treatment of invasive aspergillosis and mucormycosis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17F2N5OS B584089 Isavuconazole-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOUSQFMYRUQK-KUXFOAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Isavuconazole-d4 in Advancing Antifungal Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isavuconazole, a broad-spectrum triazole antifungal agent, is a critical therapeutic option for treating invasive fungal infections, including aspergillosis and mucormycosis.[1][2][3] To ensure its safe and effective use, precise quantification of the drug in biological matrices is paramount. This is where Isavuconazole-d4, a deuterated analog of Isavuconazole, plays a pivotal role. This technical guide provides an in-depth exploration of the purpose of this compound in research, focusing on its application as an internal standard in bioanalytical method development and its significance in pharmacokinetic and therapeutic drug monitoring studies.

Core Application: An Internal Standard for Bioanalysis

The primary and most critical application of this compound is as an internal standard (IS) in analytical methodologies, particularly those employing mass spectrometry.[4][5][6] Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the physicochemical properties of the analyte of interest.[6] this compound, with four deuterium atoms incorporated into its structure, is chemically identical to Isavuconazole but has a distinct, higher molecular weight.[5][7] This property allows it to be distinguished from the unlabeled drug by a mass spectrometer while co-eluting during chromatographic separation.[8]

The use of this compound as an internal standard corrects for variability that can be introduced during various stages of sample preparation and analysis, such as extraction, derivatization, and ionization. By adding a known amount of this compound to each sample, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This ensures a more accurate and precise quantification of Isavuconazole concentrations in complex biological matrices like plasma and serum.[8][9]

Key Research Areas Utilizing this compound

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring of Isavuconazole is crucial in clinical practice to optimize treatment efficacy and minimize toxicity.[10] this compound is instrumental in the development and validation of robust analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for routine TDM.[4][8] These methods allow clinicians to maintain Isavuconazole plasma concentrations within the therapeutic window.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Isavuconazole is fundamental to its development and clinical application.[11][12][13] Pharmacokinetic studies rely on accurate measurement of drug concentrations over time. This compound is essential for the bioanalytical component of these studies, enabling the precise determination of key PK parameters such as peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life.[11][12][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in bioanalytical methods.

ParameterValueReference(s)
Molecular Formula C22H13D4F2N5OS[5][7]
Molecular Weight 441.5 g/mol [5][7]
Purity ≥99% deuterated forms (d1-d4)[5]
Formulation Solid[5]
Solubility Soluble in Acetonitrile[5]
A summary of the key properties of this compound.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Isavuconazole438.1224.1 / 214.9 / 368.9[8][9]
This compound442.1224.1 / 218.9 / 372.9[8][9]
Commonly monitored mass-to-charge ratio (m/z) transitions for Isavuconazole and this compound in multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
ParameterValueReference(s)
Linearity Range 0.2 to 12.8 mg/L[8]
Coefficient of Determination (r²) > 0.999[8]
Within-run Precision 1.4% to 2.9%[8]
Between-run Precision 1.5% to 3.0%[8]
Recovery 93.9% to 102.7%[8]
Performance characteristics of a validated LC-MS/MS method for Isavuconazole quantification using this compound as an internal standard.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

A common and effective method for extracting Isavuconazole from plasma or serum samples is protein precipitation.[8][9][10]

Methodology:

  • Sample Collection: Collect whole blood in appropriate tubes (e.g., EDTA). Separate plasma or serum by centrifugation.[10]

  • Internal Standard Spiking: To a small volume of the plasma or serum sample (e.g., 20-50 µL), add a known concentration of this compound solution (e.g., in methanol or acetonitrile).[8][9]

  • Protein Precipitation: Add a larger volume of ice-cold organic solvent, such as methanol or acetonitrile, to the sample to precipitate proteins.[8][9]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 24,000 x g) to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully collect the clear supernatant, which contains Isavuconazole and this compound.

  • Dilution and Injection: The supernatant may be further diluted before injection into the LC-MS/MS system.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Methodology:

  • Chromatographic Separation: The extracted sample is injected onto a liquid chromatography system. A reversed-phase column (e.g., C18) is typically used to separate Isavuconazole and this compound from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[8]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode, and multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both Isavuconazole and this compound (as detailed in the table above).[8][9]

  • Quantification: The peak area ratio of Isavuconazole to this compound is calculated and compared to a calibration curve prepared with known concentrations of Isavuconazole and a constant concentration of this compound. This allows for the accurate determination of the Isavuconazole concentration in the original sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Serum) add_is Spike with This compound (IS) sample->add_is precipitate Protein Precipitation (e.g., Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute inject Inject into LC-MS/MS dilute->inject lc_separation LC Separation ms_detection MS/MS Detection (MRM) peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification result Isavuconazole Concentration quantification->result

Workflow for the quantification of Isavuconazole using this compound.

References

Unraveling the Isotopic Signature: A Technical Guide to the Mass Shift of Isavuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift between the antifungal agent Isavuconazole and its deuterated analogue, Isavuconazole-d4. This analysis is critical for researchers employing isotopic labeling in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis using mass spectrometry.

Core Data Summary: Isavuconazole vs. This compound

The fundamental difference between Isavuconazole and this compound lies in the substitution of four hydrogen atoms with deuterium atoms on the benzonitrile ring of the molecule. This substitution results in a predictable and measurable increase in its molecular weight. The following table summarizes the key quantitative data.

ParameterIsavuconazoleThis compoundMass Shift (Da)
Molecular Formula C₂₂H₁₇F₂N₅OSC₂₂H₁₃D₄F₂N₅OS+4.025
Monoisotopic Mass (Da) 437.1122441.1373+4.0251
Molar Mass ( g/mol ) 437.47[1][2][3]441.5[4][5]+4.03
Precursor Ion (m/z) [M+H]⁺ 438.1442.1+4.0
Quantifier Product Ion (m/z) 214.9218.9+4.0
Qualifier Product Ion (m/z) 368.9372.9+4.0

Experimental Protocol: Quantification of Isavuconazole by LC-MS/MS

The following methodology outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Isavuconazole in biological matrices, utilizing this compound as an internal standard.[4][6]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add a known concentration of this compound internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Isavuconazole:

      • Precursor Ion (Q1): m/z 438.1

      • Product Ion (Q3) for Quantification: m/z 214.9

      • Product Ion (Q3) for Confirmation: m/z 368.9

    • This compound (Internal Standard):

      • Precursor Ion (Q1): m/z 442.1

      • Product Ion (Q3) for Quantification: m/z 218.9

      • Product Ion (Q3) for Confirmation: m/z 372.9

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Visualizing the Mechanism and Workflow

To further elucidate the context of Isavuconazole's application and analysis, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a typical experimental workflow.

Isavuconazole_Mechanism Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_to_Ergosterol_path Lanosterol_to_Ergosterol_path Isavuconazole Isavuconazole Isavuconazole->Inhibition

Isavuconazole's mechanism of action.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma/Serum Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification Report Reporting Quantification->Report

A typical LC-MS/MS workflow for Isavuconazole quantification.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Isavuconazole exerts its antifungal effect by targeting and inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51).[7] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, Isavuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This ultimately compromises the fungal cell membrane, resulting in cell growth inhibition and death. The high specificity of Isavuconazole for the fungal CYP51 enzyme over its mammalian counterpart contributes to its favorable safety profile.

References

Isavuconazole-d4 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isavuconazole-d4 Certificate of Analysis

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a certified reference material like this compound is a critical document. It provides assurance of the material's identity, purity, and suitability for its intended analytical purpose. This compound, a deuterium-labeled version of the antifungal drug isavuconazole, is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of isavuconazole in biological matrices.[1][2][3] This guide will dissect a typical CoA for this compound, presenting the key data in structured tables, detailing the experimental methodologies used for verification, and illustrating the associated workflows and molecular relationships.

General Information and Product Identification

A CoA begins with fundamental identification details for the specific lot of the reference material. This section ensures traceability and provides a snapshot of the product's key identifiers.

ParameterTypical Specification
Product Name This compound
Catalogue Number Varies by supplier (e.g., PA STI 053620)[4]
CAS Number 1346598-58-0[2][4][5][6]
Molecular Formula C₂₂H₁₃D₄F₂N₅OS[2][4][6]
Molecular Weight 441.49 g/mol [4][6]
Intended Use Internal standard for quantification of isavuconazole by LC-MS or GC-MS[1][2]
Storage Conditions -20°C[6]

Quantitative Data Summary

This section summarizes the analytical testing results that quantitatively define the quality of the reference material.

Table 2.1: Purity and Composition
TestMethodResult
Purity (by HPLC) High-Performance Liquid Chromatography (HPLC)>95%[6]
Isotopic Enrichment Mass Spectrometry (MS)≥99% deuterated forms (d₁-d₄)[2]
Chemical Identity ¹H NMR, Mass SpectrometryConforms to structure
Table 2.2: Physical Properties
TestMethodResult
Appearance Visual InspectionSolid[2]
Solubility Solvent AdditionSoluble in Acetonitrile[2]

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality of the reference material was assessed. This allows for replication or verification if necessary and ensures the data's reliability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV or fluorescence detector.

  • Column : A reversed-phase column, such as a Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm), is commonly used.[7][8]

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of ammonium acetate buffer (e.g., 10 mM, pH 8.0) and acetonitrile (e.g., 45:55, v/v).[7][8]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[7][9]

  • Detection : UV detection is often set at a wavelength where isavuconazole has significant absorbance, such as 285 nm.[7][8] Alternatively, fluorescence detection can be used with an excitation wavelength of 261 nm and an emission wavelength of 366 nm.[9]

  • Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.[7] This solution is then diluted to an appropriate concentration for injection.

  • Analysis : A small volume (e.g., 20 μL) of the prepared sample is injected into the HPLC system.[7] The resulting chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the purity of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the chemical identity and determine the isotopic purity of this compound.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used.[10]

  • Sample Preparation : Plasma or serum samples containing this compound are subjected to protein precipitation using a solvent like acetonitrile.[10] The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Separation : Similar to HPLC, a reversed-phase column is used to separate the analyte from matrix components before it enters the mass spectrometer.

  • Mass Spectrometry Analysis :

    • Identity Confirmation : The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound molecule. For this compound, the transition monitored might be m/z 442.1 → 218.9 (quantifier) and 442.1 → 372.9 (qualifier).[11] This is compared to the transition for the non-deuterated isavuconazole (m/z 438.1 → 214.9).[11]

    • Isotopic Enrichment : The relative intensities of the mass signals for this compound (m/z 442.1) and any residual non-deuterated Isavuconazole (m/z 438.1) are compared to calculate the percentage of the deuterated form, thus confirming the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the arrangement of atoms and the position of the deuterium labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis :

    • ¹H NMR : A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the benzonitrile ring, which are replaced by deuterium in this compound, confirms the location of the isotopic labeling.

    • ¹³C NMR : A carbon-13 NMR spectrum can provide further confirmation of the carbon skeleton of the molecule.

Mandatory Visualizations

Diagrams are provided to visually represent key processes and relationships relevant to the this compound Certificate of Analysis.

CoA_Workflow cluster_receipt Sample Receipt & Login cluster_testing Analytical Testing cluster_review Data Review & CoA Generation cluster_release Product Release Sample Receive Reference Material Lot Login Log into LIMS (Assign Lot Number) Sample->Login Test_Planning Assign Tests Login->Test_Planning HPLC HPLC Purity Test_Planning->HPLC MS LC-MS/MS Identity & Isotopic Enrichment Test_Planning->MS NMR NMR Structure Test_Planning->NMR Physical Physical Properties (Appearance, Solubility) Test_Planning->Physical Data_Review Review Raw Data HPLC:e->Data_Review:w MS:e->Data_Review:w NMR:e->Data_Review:w Physical:e->Data_Review:w CoA_Draft Draft Certificate of Analysis Data_Review->CoA_Draft QA_Review Quality Assurance Review & Approval CoA_Draft->QA_Review CoA_Final Finalize & Issue CoA QA_Review->CoA_Final Release Release Product Lot for Sale CoA_Final:e->Release:w

Caption: Workflow for the generation of a Certificate of Analysis.

Isavuconazole_Relationship cluster_molecules Molecular Structures cluster_application Analytical Application ISA Isavuconazole (C₂₂H₁₇F₂N₅OS) m/z = 438.1 ISA_D4 This compound (C₂₂H₁₃D₄F₂N₅OS) m/z = 442.1 ISA->ISA_D4  Deuterium Labeling (4 Daltons heavier) Analyte Analyte of Interest ISA->Analyte Is the IS Internal Standard ISA_D4->IS Used as LCMS LC-MS/MS Analysis Analyte->LCMS IS->LCMS LCMS->ISA_D4  Quantifies Analyte  using IS Ratio

Caption: Relationship between Isavuconazole and this compound.

References

Isavuconazole: A Technical Deep Dive into its Metabolism and Isotopic Exchange Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolism of the broad-spectrum antifungal agent isavuconazole. It details the metabolic pathways, involved enzymes, and resulting metabolites. Furthermore, this guide addresses the potential for isotopic exchange in the isavuconazole molecule, a critical consideration for researchers utilizing isotopically labeled compounds in metabolic and pharmacokinetic studies.

Introduction to Isavuconazole

Isavuconazole is a second-generation triazole antifungal agent administered as a water-soluble prodrug, isavuconazonium sulfate. It is indicated for the treatment of invasive aspergillosis and invasive mucormycosis. The prodrug formulation allows for both intravenous and oral administration with high bioavailability.[1]

Isavuconazole Metabolism

The metabolic journey of isavuconazole begins with the rapid and extensive conversion of its prodrug, isavuconazonium, to the active moiety, isavuconazole, and an inactive cleavage product. This initial step is followed by hepatic metabolism of isavuconazole, primarily through cytochrome P450 enzymes and subsequent glucuronidation.

Prodrug Hydrolysis

Isavuconazonium sulfate is rapidly hydrolyzed by plasma esterases, predominantly butylcholinesterase, to yield the active drug, isavuconazole, and an inactive cleavage product.[1] This conversion is efficient and occurs swiftly in the bloodstream.

G Isavuconazonium Isavuconazonium Isavuconazole (Active Moiety) Isavuconazole (Active Moiety) Isavuconazonium->Isavuconazole (Active Moiety) Plasma Esterases (e.g., Butylcholinesterase) Inactive Cleavage Product Inactive Cleavage Product Isavuconazonium->Inactive Cleavage Product

Caption: Prodrug activation of isavuconazonium.

Hepatic Metabolism of Isavuconazole

The primary site of isavuconazole metabolism is the liver. The main metabolic pathways involve oxidation by cytochrome P450 (CYP) isoenzymes, followed by conjugation reactions.

In vitro and in vivo studies have demonstrated that isavuconazole is a substrate of CYP3A4 and CYP3A5.[1][2] These enzymes are responsible for the oxidative metabolism of the drug. The interaction with CYP3A4 is clinically significant, as strong inducers or inhibitors of this enzyme can alter isavuconazole plasma concentrations, potentially impacting efficacy and safety.[3][4]

Following oxidation by CYP enzymes, isavuconazole and its oxidative metabolites can undergo Phase II metabolism through glucuronidation, which is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs).[5] This process increases the water solubility of the metabolites, facilitating their excretion.

G Isavuconazole Isavuconazole Oxidative_Metabolites Oxidative Metabolites Isavuconazole->Oxidative_Metabolites CYP3A4, CYP3A5 Glucuronide_Conjugates Glucuronide Conjugates Isavuconazole->Glucuronide_Conjugates UGTs Oxidative_Metabolites->Glucuronide_Conjugates UGTs

Caption: Primary metabolic pathways of isavuconazole.

Isavuconazole Metabolites

Several metabolites of isavuconazole have been identified in human plasma, urine, and feces. However, no single metabolite has been found to have an area under the curve (AUC) greater than 10% of the parent drug, indicating that isavuconazole is the primary circulating active entity. The identified metabolites are primarily products of oxidation and subsequent conjugation.

Table 1: Summary of Isavuconazole Metabolites

MetaboliteDescriptionPathway
M1Hydroxylated isavuconazole carbamoyl formOxidation
M2Hydroxylated isavuconazoleOxidation
M3Oxidative N-dealkylated form of isavuconazoleOxidation
VariousGlucuronide conjugates of parent drug and metabolitesGlucuronidation

Potential for Isotopic Exchange in Isavuconazole

A critical aspect for researchers using isotopically labeled compounds is the stability of the label and the potential for isotopic exchange with the surrounding solvent or other molecules. This is particularly relevant for studies involving hydrogen isotopes (deuterium and tritium).

Currently, there is a lack of published scientific literature specifically investigating the potential for hydrogen-deuterium (H/D) exchange or the stability of isotopically labeled isavuconazole. While general principles of isotopic exchange in organic molecules are well-established, specific experimental data for isavuconazole is not available in the public domain.

General Considerations for Isotopic Exchange:

  • Acidic Protons: Protons attached to heteroatoms (O-H, N-H) are generally labile and will readily exchange with deuterium in a deuterated solvent. Isavuconazole possesses a tertiary alcohol group; the hydroxyl proton would be expected to be labile.

  • C-H Bonds: Carbon-bound hydrogens are generally stable to exchange under physiological conditions. However, protons on carbons adjacent to activating groups (e.g., carbonyls, aromatic rings) can be more susceptible to exchange, although this typically requires specific catalytic conditions not present in vivo.

Without specific experimental data (e.g., from hydrogen-deuterium exchange mass spectrometry studies), any assessment of the isotopic stability of labeled isavuconazole remains theoretical. Researchers planning to use isotopically labeled isavuconazole are strongly advised to perform stability studies under their specific experimental conditions to ensure the integrity of the label.

Experimental Protocols

This section outlines general methodologies for key experiments related to the study of isavuconazole metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of isavuconazole in human liver microsomes.

Objective: To determine the rate of metabolism of isavuconazole by human liver microsomal enzymes.

Materials:

  • Isavuconazole

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of isavuconazole in a suitable solvent (e.g., DMSO).

    • In microcentrifuge tubes, combine phosphate buffer, MgCl₂, and the HLM suspension.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction:

    • Add the isavuconazole stock solution to the pre-warmed microsome mixture to achieve the desired final concentration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Vortex the terminated reaction mixtures to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of isavuconazole at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining isavuconazole versus time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Reagents Prepare Reagents (Buffer, Microsomes, Drug) Pre_Incubate Pre-incubate at 37°C Prep_Reagents->Pre_Incubate Initiate Initiate with NADPH Pre_Incubate->Initiate Incubate Incubate at 37°C (Time points) Initiate->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for in vitro metabolism study.

In Vivo Metabolism Study in Humans (General Design)

This outlines a general design for a human mass balance study to investigate the in vivo metabolism of isavuconazole.

Objective: To determine the absorption, metabolism, and excretion (AME) of isavuconazole in healthy human subjects.

Study Design: Open-label, single-dose study.

Subjects: Healthy male volunteers.

Investigational Product: [¹⁴C]-labeled isavuconazonium sulfate.

Procedure:

  • Dosing: Administer a single oral dose of [¹⁴C]-isavuconazonium sulfate to subjects.

  • Sample Collection:

    • Collect blood samples at predefined time points to determine the plasma concentrations of isavuconazole and total radioactivity.

    • Collect all urine and feces for a specified period (e.g., until radioactivity is negligible) to determine the routes and extent of excretion.

  • Sample Analysis:

    • Analyze plasma, urine, and feces for total radioactivity using liquid scintillation counting.

    • Profile the metabolites in plasma, urine, and feces using chromatographic techniques (e.g., HPLC) coupled with radioactivity detection and mass spectrometry (LC-MS/MS) for structural elucidation.

  • Pharmacokinetic and Metabolic Analysis:

    • Calculate pharmacokinetic parameters for isavuconazole and total radioactivity.

    • Determine the mass balance by calculating the total recovery of the radioactive dose.

    • Identify and quantify the major circulating and excreted metabolites.

G Dosing Administer [14C]-Isavuconazonium (Single Oral Dose) Sample_Collection Collect Blood, Urine, Feces Dosing->Sample_Collection Analysis Analyze for Radioactivity and Metabolites (LC-MS/MS) Sample_Collection->Analysis PK_Analysis Pharmacokinetic and Metabolic Profile Analysis Analysis->PK_Analysis

Caption: Workflow for a human AME study.

Quantitative Data Summary

The following tables summarize key quantitative data related to isavuconazole metabolism and pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Isavuconazole in Healthy Adults

ParameterValueReference
Bioavailability~98%[1]
Tₘₐₓ (oral)2-3 hours[1]
Plasma Protein Binding>99%[5]
Volume of Distribution (Vd)~450 L[5]
Elimination Half-life (t₁/₂)~130 hours[1]
Primary MetabolismCYP3A4, CYP3A5[1]
ExcretionFeces (~46%), Urine (~45%)[1]

Table 3: Impact of CYP3A4 Modulators on Isavuconazole Pharmacokinetics

Co-administered DrugCYP3A4 EffectImpact on Isavuconazole AUCReference
RifampinStrong Inducer↓ 90%[6]
KetoconazoleStrong Inhibitor↑ 422%[6]
Lopinavir/RitonavirStrong Inhibitor↑ ~2-fold[6]

Conclusion

Isavuconazole undergoes extensive metabolism, initiated by the rapid hydrolysis of its prodrug, isavuconazonium, to the active form. The subsequent hepatic metabolism is primarily mediated by CYP3A4 and CYP3A5, followed by glucuronidation. While several minor metabolites are formed, isavuconazole remains the major active component in circulation. A significant knowledge gap exists regarding the potential for isotopic exchange in the isavuconazole molecule. Further research, specifically through dedicated isotopic labeling and stability studies, is required to provide definitive guidance for researchers in this area. The experimental protocols outlined in this guide provide a foundation for conducting further investigations into the metabolism and disposition of this important antifungal agent.

References

Methodological & Application

Application Notes and Protocols for Isavuconazole-d4 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Isavuconazole-d4 as an internal standard in the quantitative bioanalysis of isavuconazole in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Therapeutic Drug Monitoring (TDM) of isavuconazole is increasingly recognized as a valuable tool to optimize efficacy and minimize toxicity, given the significant inter-patient pharmacokinetic variability.[3][4][5] LC-MS/MS has emerged as the preferred method for the quantification of isavuconazole in clinical practice due to its high sensitivity, specificity, and accuracy.[6][7][8]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable LC-MS/MS bioanalysis. This compound mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation, chromatography, and ionization, thereby ensuring the precision and accuracy of the quantitative results.[9][10]

Experimental Protocols

This section details the methodologies for the LC-MS/MS bioanalysis of isavuconazole using this compound as an internal standard. The protocols are based on established and validated methods reported in the scientific literature.[6][7][9]

Materials and Reagents
  • Analytes and Internal Standard:

    • Isavuconazole reference standard

    • This compound (Internal Standard)[1][9][10]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)[7][9]

    • Methanol (HPLC or LC-MS grade)[7][9]

    • Formic acid (ACS grade)[9]

    • Ammonium acetate

    • Ultrapure water

  • Biological Matrix:

    • Human plasma or serum[7][9]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting isavuconazole from plasma or serum samples.[2][9]

Protocol:

  • To 50 µL of plasma/serum sample, add 100 µL of ice-cold methanol or acetonitrile containing the internal standard, this compound (e.g., at a concentration of 1 mg/L).[7]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

  • The supernatant may be further diluted with a suitable solvent (e.g., 5% acetonitrile in water) if necessary.[7]

Liquid Chromatography (LC) Conditions

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

Typical LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm)[11]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile[9]
Gradient Elution A gradient elution is typically used for optimal separation. For example, starting with a low percentage of Mobile Phase B, increasing to a high percentage, and then re-equilibrating.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry (MS/MS) Conditions

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Typical MS/MS Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
Isavuconazolem/z 438.2 → 224.1[9]
This compoundm/z 442.2 → 224.3[9] or m/z 442.1 → 218.9[6]
Collision Energy Optimized for each transition
Dwell Time 50 - 100 ms

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for isavuconazole using this compound as an internal standard, as reported in various studies.[6][7][9]

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linearity Range 0.2 - 12.8 mg/L[6][7]
4 - 4000 ng/mL[9]
Correlation Coefficient (r²) > 0.99[6][7][9]
Lower Limit of Quantification (LLOQ) 4 ng/mL[9]

Table 2: Precision and Accuracy

ParameterConcentration LevelTypical Value (%RSD or %Bias)Reference
Intra-day Precision Low, Medium, High QC< 15%[6][7]
Inter-day Precision Low, Medium, High QC< 15%[6][7]
Accuracy Low, Medium, High QCWithin ±15% of nominal value[6][7]

Table 3: Recovery

ParameterConcentration LevelTypical Value (%)Reference
Extraction Recovery Low, Medium, High QC93.9 - 102.7%[6][7]

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the LC-MS/MS bioanalysis of isavuconazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Serum Sample add_is Add this compound (Internal Standard) sample->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Elution quantification Quantification (Peak Area Ratio) ms_detection->quantification Data Acquisition results Concentration Results quantification->results Calculation

Caption: Experimental workflow for LC-MS/MS bioanalysis of isavuconazole.

sample_preparation_detail start Start: Plasma/Serum Sample (50 µL) step1 Add 100 µL Precipitation Solution (Acetonitrile/Methanol with this compound) start->step1 step2 Vortex Mix (30 seconds) step1->step2 step3 Centrifuge (e.g., 24,000 x g, 5-10 min) step2->step3 step4 Transfer Supernatant to Vial step3->step4 end Ready for LC-MS/MS Injection step4->end

Caption: Detailed sample preparation protocol using protein precipitation.

validation_parameters cluster_precision Precision Types method_validation Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy (%Bias) method_validation->accuracy precision Precision (%RSD) method_validation->precision selectivity Selectivity method_validation->selectivity recovery Recovery method_validation->recovery stability Stability method_validation->stability intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day

Caption: Key parameters for LC-MS/MS method validation.

References

Quantitative Analysis of Isavuconazole in Human Plasma/Serum by LC-MS/MS using Isavuconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. Therapeutic drug monitoring (TDM) of Isavuconazole is crucial to ensure efficacy and minimize toxicity, necessitating a robust and reliable quantitative method. This document outlines a detailed protocol for the quantitative analysis of Isavuconazole in human plasma and serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Isavuconazole-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle of the Method

This method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a reverse-phase HPLC column and detection by a triple quadrupole mass spectrometer. Isavuconazole and its internal standard, this compound, are ionized by electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Isavuconazole, as established in various validation studies.

Table 1: Linearity and Sensitivity

ParameterValueReference
Linearity Range0.2 - 12.8 mg/L
4 - 4000 ng/mL
Coefficient of Determination (r²)> 0.999
≥ 0.9801
Lower Limit of Quantification (LLOQ)0.2 mg/L
4 ng/mL
20 ng/mL

Table 2: Precision

ParameterValue (%)Reference
Within-run Precision (Intra-assay)1.4 - 2.9
< 10
Between-run Precision (Inter-assay)1.5 - 3.0
< 10

Table 3: Accuracy and Recovery

ParameterValue (%)Reference
Recovery93.9 - 102.7
Accuracy (Intra-assay)-2.35
Accuracy (Inter-assay)0.80

Experimental Protocols

Materials and Reagents
  • Isavuconazole reference standard

  • This compound internal standard

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid

  • Ammonium acetate

  • Drug-free human plasma/serum

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions
  • Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the Isavuconazole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution in methanol.

  • Working Standard Solutions: Serially dilute the Isavuconazole stock solution with methanol or a mixture of methanol and water to prepare working standard solutions for calibration curves and quality controls.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 1 mg/mL in the protein precipitation solvent.

Sample Preparation: Protein Precipitation

The following workflow diagram illustrates the sample preparation procedure.

G cluster_sample_prep Sample Preparation Workflow plasma 20 µL Plasma/Serum Sample (Calibrator, QC, or Unknown) is_addition Add 100 µL Methanol containing this compound (1 mg/mL) plasma->is_addition vortex Vortex is_addition->vortex centrifuge Centrifuge at 24,000 x g for 5 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilution Dilute 1:10 with 5% Acetonitrile in Water supernatant->dilution injection Inject 10 µL into LC-MS/MS dilution->injection

Caption: Protein precipitation workflow for Isavuconazole analysis.

Detailed Protocol:

  • To 20 µL of plasma or serum sample (calibrator, quality control, or unknown), add 100 µL of ice-cold methanol containing the internal standard (this compound, 1 mg/mL).

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 24,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube or vial.

  • Dilute the supernatant tenfold with 5% acetonitrile in water.

  • Inject 10 µL of the diluted supernatant onto the LC-MS/MS system.

Note: Some protocols may use acetonitrile for protein precipitation.

LC-MS/MS Method

The following diagram outlines the logical flow of the LC-MS/MS analysis.

G cluster_lcms LC-MS/MS Analysis Workflow injection Sample Injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) Positive Mode chromatography->ionization detection Mass Spectrometric Detection (MRM Mode) ionization->detection quantification Data Acquisition and Quantification (Peak Area Ratio) detection->quantification

Caption: LC-MS/MS analysis workflow for Isavuconazole.

Table 4: Chromatographic Conditions

ParameterCondition
ColumnC18 reverse-phase column (e.g., POROS R1 20, 2.1 x 30 mm)
Mobile Phase A5% Acetonitrile in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow RateGradient elution
Injection Volume10 µL

Note: Specific gradient conditions and column dimensions may vary and should be optimized for the specific instrument and application.

Table 5: Mass Spectrometric Conditions

ParameterIsavuconazoleThis compoundReference
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)438.1442.1 / 442.2
Product Ion (Quantifier, m/z)214.9218.9
Product Ion (Qualifier, m/z)368.9372.9 / 373.1

Data Analysis and Quantification

The concentration of Isavuconazole in the unknown samples is determined by constructing a calibration curve. The peak area ratio of Isavuconazole to this compound is plotted against the nominal concentration of the calibrators. A linear regression analysis is then applied to the calibration curve to determine the concentration of Isavuconazole in the unknown samples.

Stability

Isavuconazole in serum samples is stable for at least 3 days at room temperature. For longer-term storage, samples can be kept at -20°C for up to 53 days or -80°C for up to 66 days. It is important to avoid using serum collection tubes with separator gel, as this can lead to a significant decrease in Isavuconazole concentrations.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of Isavuconazole in human plasma and serum. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, enabling clinicians and researchers to optimize Isavuconazole therapy and ensure patient safety.

Application Note & Protocol: Quantification of Isavuconazole in Human Plasma using Isavuconazole-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent utilized for the treatment of invasive aspergillosis and mucormycosis. Therapeutic Drug Monitoring (TDM) of isavuconazole is crucial to ensure efficacy while minimizing potential toxicity. This document provides a detailed protocol for the quantitative analysis of isavuconazole in human plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Isavuconazole-d4 as an internal standard. This stable isotope-labeled internal standard provides high accuracy and precision by compensating for variability during sample preparation and analysis.

Principle of the Method

This method involves a simple protein precipitation step to extract isavuconazole and the this compound internal standard from plasma. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in the multiple-reaction monitoring (MRM) mode. The concentration of isavuconazole in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

  • Isavuconazole reference standard

  • This compound internal standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Ultrapure water

  • Drug-free human plasma (with K3EDTA anticoagulant)

Equipment

  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reverse-phase)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Isavuconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of isavuconazole reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the isavuconazole stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with ice-cold methanol.[1][2]

Sample Preparation

A protein precipitation method is employed for sample extraction.[3]

  • Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into the appropriately labeled tube.[4]

  • Add the internal standard (this compound). The specific volume and concentration may vary between laboratories. One method suggests adding the internal standard combined with the precipitation solvent.[4] Another approach involves adding 100 µL of ice-cold methanol containing the internal standard to 20 µL of serum.[1][2]

  • Add acetonitrile or methanol to precipitate plasma proteins. For a 50 µL plasma sample, acetonitrile is a commonly used precipitation solvent.[4]

  • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifuge the samples at a high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1][2][4]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.[1][2][4]

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Method optimization is recommended for individual instrument setups.

Liquid Chromatography:

ParameterExample Value
Column Reverse-phase C18 column
Mobile Phase A Water with formic acid and ammonium hydroxide (e.g., 1000:10:0.5 v/v/v)[4]
Mobile Phase B Acetonitrile
Gradient Optimized for separation of isavuconazole from matrix components
Flow Rate Dependent on column dimensions
Injection Volume 10 µL

Mass Spectrometry:

ParameterExample Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Isavuconazole: m/z 438.1 → 224.1[4]this compound: m/z 442.1 → 224.1[4]

Data Presentation

The performance of the method should be validated according to established guidelines. The following tables summarize typical quantitative data from published methods.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range 0.2 to 12.8 mg/L[1][2]
5 to 1,250 ng/mL[4]
Coefficient of Determination (r²) > 0.999[1][2]
Lower Limit of Quantification (LLOQ) 5 ng/mL[4]

Table 2: Precision and Accuracy

LevelWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (% Recovery)Reference
Low QC1.4 - 2.91.5 - 3.093.9 - 102.7[1][2]
Medium QC1.4 - 2.91.5 - 3.093.9 - 102.7[1][2]
High QC1.4 - 2.91.5 - 3.093.9 - 102.7[1][2]

Visualizations

experimental_workflow cluster_extraction Sample Preparation plasma_sample Plasma Sample (Calibrator, QC, or Unknown) add_is Addition of this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile or Methanol) add_is->protein_precipitation vortex Vortex Mixing protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_msms LC-MS/MS Analysis supernatant_transfer->lc_msms data_analysis Data Analysis and Quantification lc_msms->data_analysis

Caption: Workflow for Isavuconazole Quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of isavuconazole in human plasma. The simple sample preparation and high analytical performance make it well-suited for therapeutic drug monitoring and pharmacokinetic studies, aiding clinicians in optimizing antifungal therapy for patients with invasive fungal infections.

References

Application Notes and Protocols: Isavuconazole-d4 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of Isavuconazole-d4 solutions for research and development applications. This compound is the deuterated form of Isavuconazole, a broad-spectrum triazole antifungal agent. It is commonly used as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₂H₁₃D₄F₂N₅OS[1][2][3]
Molecular Weight 441.5 g/mol [1][4]
Appearance Solid[1]
Purity ≥95-99%[1][2]
Isotopic Enrichment >95%[2]

Solubility Data

This compound exhibits varying solubility in different solvents. The table below provides solubility data to guide solvent selection for stock solution preparation. For aqueous applications, a two-step dissolution process is recommended due to the compound's sparse solubility in aqueous buffers.[5]

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) 70 mg/mL (160.01 mM)[6]
Dimethylformamide (DMF) ~25 mg/mL[5]
Ethanol ~5 mg/mL[5]
Acetonitrile Soluble[1]
Aqueous Buffers Sparingly soluble[5]
1:4 DMF:PBS (pH 7.2) ~0.25 mg/mL[5]

Experimental Protocols

Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent like DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Solvent Addition: Transfer the weighed solid to a volumetric flask. Add a portion of the DMSO, ensuring the volume is less than the final desired volume.

  • Dissolution: Purge the headspace of the flask with an inert gas.[5] Cap the flask and facilitate dissolution by vortexing or sonicating the mixture.[6]

  • Final Volume: Once the solid is completely dissolved, add DMSO to reach the final target volume. Mix thoroughly to ensure a homogenous solution.

Preparation of a Working Solution in an Aqueous Buffer

This protocol describes the preparation of a diluted working solution in an aqueous buffer, which is common for cell-based assays or other biological experiments.

Materials:

  • This compound stock solution in DMF

  • Phosphate-buffered saline (PBS) or other aqueous buffer of choice

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMF as described in Protocol 3.1.

  • Dilution: In a separate tube, add the desired volume of the aqueous buffer.

  • Addition of Stock: While vortexing the aqueous buffer, slowly add the required volume of the this compound/DMF stock solution to achieve the final desired concentration.

  • Final Concentration: The final concentration of this compound in a 1:4 solution of DMF:PBS (pH 7.2) can reach approximately 0.25 mg/mL.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

FormStorage TemperatureStabilityReference
Solid -20°C≥ 4 years[1]
Organic Stock Solution (e.g., in DMSO) -20°C or -80°C1 month at -20°C, 6 months to over a year at -80°C[6][7]
Aqueous Working Solution 2-8°CNot recommended for more than one day[5]

Recommendations:

  • For long-term storage of stock solutions, it is advisable to prepare aliquots to minimize freeze-thaw cycles.[7]

  • Aqueous solutions should be prepared fresh before use whenever possible.[5][6]

Visualized Workflow and Logic

The following diagrams illustrate the key workflows for solution preparation.

G cluster_stock Stock Solution Preparation weigh Weigh Solid This compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Purge with Inert Gas & Dissolve (Vortex/Sonicate) add_solvent->dissolve final_vol Adjust to Final Volume dissolve->final_vol store_stock Store at -20°C or -80°C final_vol->store_stock

Caption: Workflow for preparing an organic stock solution of this compound.

G cluster_working Aqueous Working Solution Preparation stock Start with Stock Solution (in DMF) dilute Slowly add Stock to Buffer while vortexing stock->dilute add_buffer Add Aqueous Buffer to a new tube add_buffer->dilute use_fresh Use Immediately dilute->use_fresh

Caption: Workflow for preparing an aqueous working solution from a stock solution.

References

Application of Isavuconazole-d4 in Fungal Infection Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isavuconazole, a broad-spectrum second-generation triazole antifungal agent, is a critical therapeutic option for the treatment of invasive fungal infections, including aspergillosis and mucormycosis.[1][2][3][4] To ensure its safe and effective use, precise quantification of isavuconazole in biological matrices is paramount. Isavuconazole-d4, a deuterated analog of isavuconazole, serves as an essential tool in this endeavor, primarily utilized as an internal standard in analytical methodologies for accurate drug quantification.[1][5] This document provides detailed application notes and protocols for the use of this compound in fungal infection research, with a focus on therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Overview of Isavuconazole and the Role of this compound

Isavuconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][6] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[6]

Given the variability in patient response and the potential for drug-drug interactions, TDM of isavuconazole is increasingly recommended to optimize therapeutic outcomes.[7][8][9][10][11] this compound is the preferred internal standard for quantification of isavuconazole in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][12][13] The use of a stable isotope-labeled internal standard like this compound minimizes analytical variability arising from sample preparation and instrument response, thereby enhancing the accuracy and reliability of the results.[5]

Analytical Methodologies: Quantification of Isavuconazole using this compound

The quantification of isavuconazole in biological matrices such as plasma and serum is predominantly achieved using LC-MS/MS. The following sections detail a general protocol for this application.

Experimental Protocol: LC-MS/MS Quantification of Isavuconazole

This protocol outlines a typical workflow for the quantification of isavuconazole in human plasma using this compound as an internal standard.

2.1.1. Materials and Reagents

  • Isavuconazole reference standard

  • This compound internal standard[1][5]

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)[5]

  • Methanol (LC-MS grade)[14]

  • Formic acid (LC-MS grade)[5]

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • In a microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or quality control sample.

  • Add 25 µL of the internal standard working solution (this compound in methanol).[9]

  • Add 300 µL of acetonitrile to precipitate proteins.[5][15]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 10 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[15]

2.1.3. Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., Waters XTerra RP18, 150 mm × 4.6 mm, 3.5 µm)[16]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

2.1.4. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Isavuconazole Transition m/z 438.1 → 225.1
This compound Transition m/z 442.1 → 229.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms
Method Validation Parameters

A summary of typical validation parameters for LC-MS/MS methods for isavuconazole quantification is presented in the table below.

ParameterTypical Range/Value
Linearity Range 4–4000 ng/mL[5], 0.2–12.8 mg/L[17]
Correlation Coefficient (r²) ≥ 0.99[17][18]
Lower Limit of Quantification (LLOQ) 4 ng/mL[5], 0.025 µg/mL[16]
Within-run Precision (%CV) 1.4% to 2.9%[17]
Between-run Precision (%CV) 1.5% to 3.0%[17]
Accuracy/Recovery 93.9% to 102.7%[17]

Application in Pharmacokinetic Studies

This compound is instrumental in defining the pharmacokinetic profile of isavuconazole in various patient populations.[12][19] These studies are crucial for optimizing dosing regimens.

Key Pharmacokinetic Parameters of Isavuconazole

The following table summarizes key pharmacokinetic parameters of isavuconazole obtained from studies utilizing this compound for bioanalysis.

ParameterPopulationValue
Time to Peak Concentration (Tmax) Healthy Chinese Subjects (Fasting)2.5 hours[5]
Healthy Chinese Subjects (Postprandial)5.0 hours[5]
Maximum Plasma Concentration (Cmax) Healthy Volunteers (Single Dose)3.3 ± 0.65 mg/L[12]
Healthy Volunteers (Steady State)6.57 ± 1.68 mg/L[12]
Healthy Chinese Subjects (Fasting)1929.68 ng/mL[5]
Healthy Chinese Subjects (Postprandial)1300.17 ng/mL[5]
Area Under the Curve (AUC₀₋₂₄) Healthy Volunteers (Steady State)106 ± 32.1 mg·h/L[12]
Half-life (t½) Healthy Volunteers56–104 hours[19]
Bioavailability Oral Administration98%[20]

Visualizing Workflows and Pathways

To further elucidate the application of this compound and the mechanism of action of isavuconazole, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Concentration Calculation) Integration->Calibration Report Generate Report Calibration->Report

Figure 1. Experimental workflow for the quantification of isavuconazole.

signaling_pathway Isavuconazole Isavuconazole Lanosterol_Demethylase Lanosterol 14-alpha-Demethylase (CYP51) Isavuconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Membrane Essential component

Figure 2. Mechanism of action of isavuconazole.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of isavuconazole in biological matrices, which is fundamental for therapeutic drug monitoring and pharmacokinetic research. The detailed protocols and data presented herein provide a comprehensive resource for researchers, scientists, and drug development professionals working to optimize the clinical use of isavuconazole in the management of invasive fungal infections. The consistent application of robust analytical methods employing this compound will continue to enhance our understanding of this important antifungal agent and contribute to improved patient outcomes.

References

Application Notes and Protocols for the Quantification of Isavuconazole and Isavuconazole-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Isavuconazole and its deuterated internal standard, Isavuconazole-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and implementation of robust bioanalytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2][3][4] Therapeutic drug monitoring of Isavuconazole is crucial to ensure efficacy while minimizing potential toxicity.[5] LC-MS/MS is the preferred method for the quantification of Isavuconazole in biological matrices due to its high sensitivity, specificity, and throughput.[6] This document outlines the key parameters and procedures for the successful implementation of an LC-MS/MS assay for Isavuconazole.

Quantitative Mass Spectrometry Parameters

The following tables summarize the essential mass spectrometry settings for the detection of Isavuconazole and its internal standard, this compound. These parameters can be adapted for various triple quadrupole mass spectrometers.

Table 1: Mass Transitions (MRM) for Isavuconazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Function
Isavuconazole 438.1214.9Quantifier
438.1368.9Qualifier
438.1224.1Quantifier[7]
This compound 442.1218.9Quantifier
442.1372.9Qualifier
442.1224.1Quantifier[7]

Table 2: Summary of Published LC-MS/MS Method Performance

ParameterReported Value(s)
Linearity Range 0.2 to 12.8 mg/L[6][8]
5 to 1250 ng/mL[7]
25 to 2500 ng/mL[2]
4 to 4000 ng/mL[9]
Lower Limit of Quantification (LLOQ) 5 ng/mL[7]
25 ng/mL[2]
4 ng/mL[9]
0.2 mg/L[10]
Within-run Precision 1.4 to 2.9%[6]
Between-run Precision 1.5 to 3.0%[6]
Recovery 93.9 to 102.7%[6]

Experimental Protocols

The following protocols provide a detailed methodology for sample preparation, liquid chromatography, and mass spectrometry analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Isavuconazole from plasma or serum samples.[1][7]

Materials:

  • Patient serum or plasma samples

  • This compound internal standard (IS) solution (e.g., 1 mg/mL in methanol)

  • Ice-cold methanol or acetonitrile[6][7]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 20-50 µL of serum or plasma sample, calibrators, or quality controls into a microcentrifuge tube.[6][7]

  • Add a sufficient volume of ice-cold methanol or acetonitrile containing the internal standard (this compound). A common ratio is 1:5 (sample to precipitation solvent).[6][7] For example, add 100 µL of the IS-containing methanol to a 20 µL sample.[6]

  • Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 24,000 x g) for 5-10 minutes to pellet the precipitated proteins.[6][7]

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]

  • The supernatant may be further diluted with a suitable buffer (e.g., 5% acetonitrile in water with 0.1% formic acid) before injection to ensure compatibility with the mobile phase.[6]

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Columns:

  • A reversed-phase C18 or Phenyl-Hexyl column is recommended. Examples include:

    • Luna 5-μm Phenyl–Hexyl column 100A 50 × 2.1 mm (Phenomenex)[6]

    • Synergi Polar-RP column (20 mm by 2.0 mm by 4 μm; Phenomenex)[7]

    • Waters ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size)[2]

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

Gradient Elution: A typical gradient starts with a low percentage of organic mobile phase (B), ramps up to a high percentage to elute the analyte, and then returns to the initial conditions to re-equilibrate the column. The specific gradient profile will depend on the column and instrumentation used.

Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ion Source Parameters (Positive Ion Mode): While specific optimal values will vary between instruments, typical starting parameters are:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 500 °C

  • Nebulizer Gas (Nitrogen): Flow rates should be optimized according to the manufacturer's recommendations.

  • Collision Gas (Argon): Pressure should be set according to the manufacturer's guidelines for optimal fragmentation.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for Isavuconazole analysis and the mechanism of action of Isavuconazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quantification Quantification of Isavuconazole Calibration->Quantification

Caption: Experimental workflow for the quantification of Isavuconazole.

signaling_pathway Isavuconazole Isavuconazole CYP51 Lanosterol 14-alpha-demethylase (CYP51) Isavuconazole->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane Component of

Caption: Mechanism of action of Isavuconazole.

References

Application Notes and Protocols for Isavuconazole-d4 in Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isavuconazole-d4 as an internal standard in tissue distribution studies of isavuconazole. The protocols outlined below are based on established methodologies for pharmacokinetic analysis and bioanalytical techniques.

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Understanding the distribution of isavuconazole into various tissues is crucial for predicting its efficacy and potential toxicity. Tissue distribution studies are a key component of preclinical pharmacokinetic evaluations. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound compensates for variability during sample preparation and analysis, ensuring data reliability.

Isavuconazole works by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption of the cell membrane's integrity leads to fungal cell death.[3]

Data Presentation: Tissue Distribution of Isavuconazole in Rats

The following tables summarize the quantitative data from a tissue distribution study in rats following a single oral administration of radiolabeled isavuconazonium sulfate (the prodrug of isavuconazole). The data is presented as the maximum concentration (Cmax) and the time to reach Cmax (Tmax).

Table 1: Maximum Concentration (Cmax) of Isavuconazole in Various Tissues of Rats After a Single Oral Dose

Tissue/FluidCmax (µg equivalent/g)Tmax (hours)
Bile66.62
Liver24.71
Adrenal Gland10.62
Adrenal Cortex11.02
Brown Fat3.762
KidneysHigh levelsup to 8
Uveal TractHigh levelsup to 8
Bone0.070-
Eye Lens0.0778
Eye0.312-
Seminal Vesicles0.341-
Olfactory Bulb0.591-
Blood0.603-

Data extracted from a study using radiolabeled isavuconazonium sulfate in rats.[1]

Experimental Protocols

Animal Dosing and Sample Collection

This protocol describes a typical procedure for a tissue distribution study in rodents.

Materials:

  • Isavuconazonium sulfate (prodrug)

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Cryovials for tissue storage

  • Apparatus for blood collection (e.g., cardiac puncture)

  • Centrifuge

Procedure:

  • Acclimatize animals to laboratory conditions for at least one week prior to the study.

  • Fast animals overnight before dosing, with free access to water.

  • Prepare the dosing solution of isavuconazonium sulfate in the selected vehicle.

  • Administer a single oral dose of isavuconazonium sulfate to each rat via oral gavage. A typical dose for a rat study might be 25 mg/kg.[4]

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours) post-dose, anesthetize a subset of animals.

  • Collect blood samples via cardiac puncture into heparinized tubes. Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.

  • Perform a thorough necropsy and collect various tissues of interest (e.g., liver, kidney, lung, brain, spleen, heart, muscle, fat).

  • Rinse the tissues with cold saline to remove excess blood, blot dry, weigh, and immediately freeze them in cryovials at -80°C until homogenization.

Tissue Homogenization and Sample Preparation for LC-MS/MS Analysis

This protocol details the preparation of tissue samples for the quantification of isavuconazole using this compound as an internal standard.

Materials:

  • Frozen tissue samples

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Tissue homogenizer (e.g., bead beater or rotor-stator homogenizer)

  • This compound internal standard solution (in methanol)

  • Ice-cold methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the frozen tissue samples on ice.

  • To a pre-weighed amount of tissue, add a specific volume of homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenize the tissue until a uniform consistency is achieved. Keep the samples on ice throughout the process to prevent degradation.

  • In a clean microcentrifuge tube, aliquot a known volume of the tissue homogenate (e.g., 100 µL).

  • Add a fixed amount of the this compound internal standard solution to each sample.

  • Precipitate the proteins by adding a volume of ice-cold methanol (e.g., 3 volumes of methanol to 1 volume of homogenate). A common procedure involves adding 100 µL of ice-cold methanol containing the internal standard to 20 µL of the sample.[6]

  • Vortex the samples vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of isavuconazole. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole instrument)

  • C18 analytical column

LC Parameters (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate isavuconazole from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Isavuconazole: m/z 438.1 → 214.9 (Quantifier) and 438.1 → 368.9 (Qualifier)

    • This compound: m/z 442.1 → 218.9 (Quantifier) and 442.1 → 372.9 (Qualifier)

  • Optimize collision energy and other source parameters for maximum signal intensity.

Quantification:

  • A calibration curve is constructed by analyzing standards of known isavuconazole concentrations with a fixed concentration of this compound.

  • The concentration of isavuconazole in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Mandatory Visualizations

G Isavuconazole Mechanism of Action Isavuconazole Isavuconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Isavuconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes synthesis of Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Lanosterol_Demethylase->Fungal_Cell_Membrane Inhibition leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Ergosterol->Fungal_Cell_Membrane Essential component of Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Leads to

Caption: Mechanism of action of Isavuconazole.

G Experimental Workflow for Tissue Distribution Study cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Dosing Animal Dosing (Oral Gavage) Sample_Collection Sample Collection (Blood and Tissues at Time Points) Animal_Dosing->Sample_Collection Tissue_Homogenization Tissue Homogenization Sample_Collection->Tissue_Homogenization Internal_Standard Add this compound (Internal Standard) Tissue_Homogenization->Internal_Standard Protein_Precipitation Protein Precipitation (Methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

Caption: Workflow for Isavuconazole tissue distribution study.

References

Application Notes and Protocols for Isavuconazole-d4 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isavuconazole-d4 in cell-based assays. The primary application of this compound is as an internal standard for the accurate quantification of Isavuconazole in biological matrices using mass spectrometry. This document outlines the mechanism of action of Isavuconazole, protocols for its use in antifungal susceptibility and cytotoxicity assays, and a detailed method for its quantification using this compound.

Introduction to Isavuconazole

Isavuconazole is a broad-spectrum, second-generation triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] It is administered as a water-soluble prodrug, isavuconazonium sulfate, which is rapidly hydrolyzed in the blood to the active moiety, isavuconazole.[4] Like other triazoles, its mechanism of action involves the disruption of the fungal cell membrane.[5][6]

This compound is a deuterated, stable isotope-labeled version of Isavuconazole. Due to its identical chemical properties to the unlabeled drug but different mass, it is an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and precise quantification of isavuconazole in complex samples like cell lysates or plasma.[7]

Mechanism of Action

Isavuconazole targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51 or Erg11p), which is a crucial enzyme in the biosynthesis of ergosterol.[4][6][8] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and function.

The inhibition of lanosterol 14-alpha-demethylase by isavuconazole leads to two primary effects:

  • Depletion of Ergosterol : The fungal cell membrane becomes depleted of ergosterol, compromising its structural integrity.[8]

  • Accumulation of Toxic Sterol Precursors : The blockade of the pathway causes an accumulation of toxic methylated sterol precursors, such as 14-α-methylated lanosterol, which further disrupts membrane function and leads to fungal cell death.[6][8]

The specific structure of isavuconazole, including a unique side arm, allows for a high affinity for the fungal CYP51 protein, contributing to its broad spectrum of activity.[5][8]

cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Methylated_Sterols 14-α-methyl-sterols Lanosterol->Methylated_Sterols Lanosterol 14-α-demethylase (CYP51 / Erg11p) Ergosterol Ergosterol Methylated_Sterols->Ergosterol Further Enzymatic Steps Membrane_Disruption Disrupted Membrane & Cell Death Methylated_Sterols->Membrane_Disruption Accumulation Leads to Membrane_Integrity Normal Membrane Integrity & Function Ergosterol->Membrane_Integrity Isavuconazole Isavuconazole Isavuconazole->Methylated_Sterols Inhibits

Caption: Mechanism of action of Isavuconazole in the fungal cell.

Quantitative Data

The following tables summarize the in vitro activity of Isavuconazole against various fungal species. This data is typically generated using assays where this compound would be useful for verifying drug concentration.

Table 1: Minimum Inhibitory Concentration (MIC) of Isavuconazole against Yeast Species

Fungal Species MIC Range (µg/mL) MIC90 (µg/mL) Reference
Candida spp. <2 - [2]
Cryptococcus spp. ≤0.5 - [2]
Rhodotorula spp. 0.03 - 0.125 - [2]

| Trichospora spp. | 0.002 - 0.5 | - |[2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Isavuconazole against Molds and Dimorphic Fungi

Fungal Species MIC Range (µg/mL) MIC90 (µg/mL) Reference
Aspergillus spp. - 1 [6]
Aspergillus terreus - - [6]

| Histoplasma spp. | 0.125 - 2 | - |[2] |

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the Minimum Inhibitory Concentration (MIC) of Isavuconazole.

Materials:

  • Isavuconazole (active compound)

  • Fungal isolate

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Isavuconazole Stock Solution: Dissolve Isavuconazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the Isavuconazole stock solution in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[9]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the organism.[9]

  • Determine MIC: The MIC is the lowest concentration of Isavuconazole that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).

Role of this compound: To confirm the stability and accurate concentration of Isavuconazole in the assay medium over the incubation period, samples can be taken from the wells at different time points. This compound is added as an internal standard before analysis by LC-MS/MS.

start Start prep_drug Prepare Serial Dilutions of Isavuconazole in 96-well plate start->prep_drug prep_inoculum Prepare and Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-72 hours) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for antifungal susceptibility testing.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT/XTT)

This protocol assesses the potential toxicity of Isavuconazole against a mammalian cell line (e.g., Vero, HepG2).

Materials:

  • Isavuconazole

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (e.g., DMSO or SDS)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[10]

  • Drug Treatment: Prepare serial dilutions of Isavuconazole in complete cell culture medium. Remove the old medium from the cells and add the Isavuconazole dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the drug for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration to determine the 50% inhibitory concentration (IC50).

Protocol 3: Quantification of Intracellular Isavuconazole using LC-MS/MS

This protocol details the core application of this compound to measure the amount of Isavuconazole taken up by fungal or mammalian cells.

Materials:

  • Isavuconazole

  • This compound (as internal standard)

  • Cell culture (fungal or mammalian)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture and treat cells with a known concentration of Isavuconazole for a desired time period.

  • Cell Harvesting:

    • Remove the drug-containing medium.

    • Wash the cells thoroughly with ice-cold PBS to remove any extracellular drug.

    • Harvest the cells by scraping or trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Count the cells to normalize the drug concentration per cell number.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of lysis buffer.

    • Spike the lysate with a known concentration of this compound to serve as the internal standard.

    • Add cold acetonitrile (typically 3 volumes) to precipitate proteins and extract the drug.[7]

    • Vortex and centrifuge at high speed to pellet the protein and cell debris.

  • Sample Preparation:

    • Collect the supernatant containing Isavuconazole and this compound.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate Isavuconazole and this compound from other matrix components using a suitable chromatography column (e.g., C18).

    • Detect and quantify the parent and fragment ions for both Isavuconazole and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of Isavuconazole to this compound.

    • Determine the concentration of Isavuconazole in the sample by comparing this ratio to a standard curve prepared with known concentrations of Isavuconazole and a fixed concentration of this compound.

    • Normalize the final concentration to the number of cells to report the amount of intracellular drug.

start Start: Cells Treated with Isavuconazole harvest Harvest and Wash Cells start->harvest count Count Cells for Normalization harvest->count lyse Lyse Cells harvest->lyse spike Spike with Internal Standard (this compound) lyse->spike extract Protein Precipitation & Drug Extraction (ACN) spike->extract concentrate Evaporate and Reconstitute Sample extract->concentrate analyze Analyze by LC-MS/MS concentrate->analyze quantify Quantify Drug Concentration using Standard Curve analyze->quantify end End: Intracellular Drug Concentration Determined quantify->end

Caption: Workflow for quantifying intracellular Isavuconazole.

References

Application Note: Analysis of Isavuconazole-d4 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis. With the increasing use of pharmaceutical compounds, there is a growing concern about their potential environmental fate and impact. The development of robust analytical methods for the detection of these compounds in environmental matrices is crucial for monitoring their presence and persistence. Isavuconazole-d4, a deuterated stable isotope of isavuconazole, serves as an ideal internal standard for quantification by mass spectrometry, ensuring accuracy and precision in analytical measurements.[1][2]

This application note provides a detailed protocol for the determination of isavuconazole in environmental water and soil samples using this compound as an internal standard. The methodology is based on established analytical principles for the extraction and quantification of azole antifungals from environmental matrices, employing solid-phase extraction (SPE) for water samples and ultrasonic-assisted extraction (USE) for soil samples, followed by analysis with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Experimental Protocols

Water Sample Analysis

a. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of azole antifungals from aqueous matrices.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze within 48 hours. If longer storage is needed, acidify to pH 2-3 with sulfuric acid and store at 4°C for up to 28 days.

  • Fortification with Internal Standard: To a 500 mL water sample, add a known concentration of this compound (e.g., 100 ng/L).

  • SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL). Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elution: Elute the analytes from the cartridge with 2 x 4 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for UHPLC-MS/MS analysis.

b. UHPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) will be used for quantification.

Soil and Sediment Sample Analysis

a. Sample Preparation: Ultrasonic-Assisted Extraction (USE) and SPE Cleanup

This protocol is based on methods for the extraction of triazole fungicides from solid environmental matrices.

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

  • Fortification with Internal Standard: To 10 g of the homogenized sample in a centrifuge tube, add a known concentration of this compound (e.g., 10 ng/g).

  • Extraction:

    • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • SPE Cleanup:

    • Dilute the combined supernatant with deionized water to reduce the organic solvent concentration to <10%.

    • Proceed with the SPE cleanup as described in the water sample analysis protocol (Section 1.a), starting from the "Sample Loading" step.

  • Concentration and Reconstitution: Follow the same procedure as for water samples.

b. UHPLC-MS/MS Analysis

The instrumental analysis conditions are the same as described for water samples (Section 1.b).

Data Presentation

Table 1: Proposed UHPLC-MS/MS Parameters for Isavuconazole and this compound

ParameterIsavuconazoleThis compound (Internal Standard)
Precursor Ion (m/z)438.1442.1
Product Ion 1 (m/z) - Quantifier214.9218.9
Product Ion 2 (m/z) - Qualifier368.9372.9
Collision Energy (eV)To be optimizedTo be optimized
Dwell Time (ms)To be optimizedTo be optimized

Note: The specific m/z transitions and collision energies should be optimized for the specific instrument used. The provided values are based on published data for clinical analysis.[3]

Table 2: Hypothetical Method Validation Data for Isavuconazole in Environmental Samples

MatrixLinearity RangeLODLOQRecovery (%)RSD (%)
Surface Water1 - 500 ng/L>0.9950.3 ng/L1 ng/L85 - 105< 10
Wastewater Effluent5 - 1000 ng/L>0.9951.5 ng/L5 ng/L80 - 110< 15
Soil0.5 - 250 ng/g>0.9950.15 ng/g0.5 ng/g75 - 115< 15
Sediment0.5 - 250 ng/g>0.9950.2 ng/g0.5 ng/g70 - 120< 20

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. These values are illustrative and based on typical performance for analytical methods of similar compounds in these matrices.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis Analysis A 500 mL Water Sample B Fortify with This compound A->B D Sample Loading B->D C SPE Cartridge Conditioning C->D E Washing D->E F Drying E->F G Elution F->G H Evaporation G->H I Reconstitution H->I J UHPLC-MS/MS Analysis I->J

Caption: Workflow for the analysis of isavuconazole in water samples.

experimental_workflow_soil cluster_prep Sample Preparation (Soil/Sediment) cluster_analysis Analysis A 10 g Soil Sample B Fortify with This compound A->B C Ultrasonic-Assisted Extraction B->C D Centrifugation C->D E Collect Supernatant D->E F Dilution E->F G SPE Cleanup F->G H Elution G->H I Evaporation H->I J Reconstitution I->J K UHPLC-MS/MS Analysis J->K

Caption: Workflow for the analysis of isavuconazole in soil and sediment.

Conclusion

The described methodologies provide a robust framework for the quantification of isavuconazole in environmental water and soil samples. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response. These protocols can be adapted and validated by environmental monitoring laboratories and researchers to assess the environmental occurrence of this important antifungal agent.

References

Troubleshooting & Optimization

Isavuconazole-d4 Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting issues with Isavuconazole-d4 during chromatographic analysis.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak distortion for this compound.

Q1: Why am I observing a split, shouldered, or distorted peak for this compound in my chromatogram?

Peak splitting for a deuterated internal standard like this compound is almost always caused by the same chromatographic issues that affect the parent compound, Isavuconazole. The issue is rarely with the isotopic purity of the standard itself. The most common causes are related to interactions between the analyte, the mobile phase, and the stationary phase, or issues with the HPLC/UHPLC system hardware.

Potential causes can be broadly categorized as:

  • Column-Related Issues: Physical problems with the column, such as contamination, voids, or a blocked frit, are a primary cause of peak distortion.[1][2][3]

  • Method-Related Issues: Sub-optimal analytical method parameters, particularly the composition of the injection solvent or mobile phase, can lead to poor peak shape.[1][4]

  • System-Related Issues: Problems with the chromatography hardware, such as dead volume in tubing connections, can cause peak splitting for all analytes.[2][5]

  • Analyte-Specific Issues: High sample concentration leading to column overload can cause characteristic peak fronting or splitting.[4][6]

To diagnose the issue, follow the logical workflow outlined below.

Visual Troubleshooting Workflow

The following diagram illustrates a step-by-step process for identifying the root cause of this compound peak splitting.

G cluster_0 cluster_1 Step 1: Initial Diagnosis cluster_2 Step 2: Troubleshooting Paths cluster_2a Path A: System-Wide Issues cluster_2b Path B: Analyte-Specific Issues cluster_3 Step 3: Resolution Start Peak Splitting Observed for this compound Q1 Are ALL peaks splitting or just this compound? Start->Q1 AllPeaks All Peaks Splitting Q1->AllPeaks All OnePeak Only this compound (and analyte) is Splitting Q1->OnePeak Analyte-Specific Sys_Check1 Check for Leaks & Blockages (especially column frit) AllPeaks->Sys_Check1 Ana_Check1 Review Injection Solvent: Is it stronger than the mobile phase? OnePeak->Ana_Check1 Sys_Check2 Inspect Tubing & Connections (minimize dead volume) Sys_Check1->Sys_Check2 Sys_Check3 Service Injector Sys_Check2->Sys_Check3 Res_Sys Replace Frit/Column Remake Fittings Sys_Check3->Res_Sys Ana_Check2 Review Mobile Phase: Is pH appropriate? Is buffer strength sufficient? Ana_Check1->Ana_Check2 Ana_Check3 Check for Column Overload: Inject a 10x dilution Ana_Check2->Ana_Check3 Ana_Check4 Assess Column Health: Perform column wash Ana_Check3->Ana_Check4 Res_Ana Modify Method Parameters (See Protocols) Ana_Check4->Res_Ana

Caption: A troubleshooting flowchart for diagnosing peak splitting.

Data Summary Tables

For efficient problem-solving, refer to the tables below, which summarize common causes and provide a validated starting point for method development.

Table 1: Summary of Potential Causes and Solutions for Peak Splitting

Potential Cause Primary Solution(s) Notes
Column Contamination Perform a column wash/regeneration procedure. Use a guard column.Contaminants can create active sites or block the stationary phase, leading to distorted flow paths.[2][3]
Injection Solvent Mismatch Re-dissolve the sample in the initial mobile phase or a weaker solvent.Injecting in a solvent much stronger than the mobile phase (e.g., 100% ACN) causes the sample band to spread incorrectly on the column.[1]
Column Void/Channeling Replace the column.A physical gap at the column inlet creates two different flow paths for the analyte, resulting in a split peak.[2]
Insufficient Mobile Phase Buffering Ensure mobile phase pH is at least 1.5-2 units away from the analyte's pKa. Increase buffer concentration to 10-20 mM.If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and non-ionized forms can exist and separate slightly.[4]
Sample Overload Reduce the injection concentration/volume.Exceeding the column's loading capacity leads to non-linear adsorption and results in fronting or split peaks.[4]
Blocked Column Frit Back-flush the column at low pressure or replace the frit/column.A partially blocked frit creates an uneven flow distribution onto the column bed.
System Dead Volume Check all fittings and tubing between the injector and detector. Ensure correct ferrule depth and no gaps.Extra-column volume allows the sample band to spread before reaching the detector, which can distort peaks.[2][5]

Table 2: Typical HPLC Starting Conditions for Isavuconazole Analysis

The following parameters, compiled from validated methods, provide a robust starting point for your analysis.[7][8][9]

Parameter Recommended Condition
Column C18 (e.g., Waters XTerra RP18, 150 mm x 4.6 mm, 3.5 µm)[8]
Mobile Phase A 10 mM Ammonium Acetate Buffer
Mobile Phase B Acetonitrile or Methanol
Composition Isocratic mixture of Buffer:Acetonitrile (e.g., 45:55, v/v)[8]
pH Adjusted to 8.0[8]
Flow Rate 1.0 - 1.2 mL/min[8][9]
Detection (UV) 251-285 nm[8][9]
Injection Volume 10 - 20 µL
Diluent Initial mobile phase composition or Water:Methanol (20:80 v/v)[10]

Experimental Protocols

Follow these detailed protocols to perform key troubleshooting experiments.

Protocol 1: Systematic Mobile Phase Evaluation

This protocol helps determine if mobile phase pH or buffer strength is the cause of peak splitting.

  • Prepare Buffers: Prepare three separate 10 mM ammonium acetate mobile phase A solutions. Adjust the pH of each to 6.0, 7.0, and 8.0, respectively, using acetic acid or ammonium hydroxide.

  • Prepare Mobile Phases: For each pH, create an isocratic mobile phase by mixing it with acetonitrile in a 45:55 (v/v) ratio. Filter and degas all mobile phases.

  • Equilibrate System: Install the column and equilibrate the system with the pH 6.0 mobile phase for at least 20 column volumes.

  • Inject Standard: Inject your this compound standard and observe the peak shape.

  • Repeat for Other pHs: Repeat steps 3 and 4 for the pH 7.0 and pH 8.0 mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.

  • Analyze Results: Compare the chromatograms. A significant improvement in peak shape at a specific pH indicates that pH was the primary issue. If peak shape is poor across all pH values, the problem likely lies elsewhere.

Protocol 2: C18 Column Wash and Regeneration

This protocol is for cleaning a reversed-phase column that may be contaminated with sample matrix or strongly retained compounds.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Water: Flush the column with HPLC-grade water at 1 mL/min for 30 minutes to remove buffers.

  • Organic Flush (Acetonitrile): Flush with 100% Acetonitrile at 1 mL/min for 30 minutes.

  • Stronger Organic Flush (Isopropanol): Flush with 100% Isopropanol at 1 mL/min for 30 minutes to remove strongly bound non-polar contaminants.

  • Return to Acetonitrile: Flush again with 100% Acetonitrile for 15 minutes.

  • Re-equilibrate: Reconnect the column to the detector. Equilibrate the column with your initial mobile phase composition until a stable baseline is achieved (at least 20 column volumes).

  • Test Performance: Inject the this compound standard to evaluate if peak shape has been restored.

Frequently Asked Questions (FAQs)

Q2: Does the peak splitting affect all analytes in my run or just this compound?

If all peaks in the chromatogram are split or distorted, the problem is likely system-wide.[5] Focus on checking for dead volume in fittings, a partially blocked guard column or inline filter, or a void at the head of the analytical column.[2][5] If only the Isavuconazole and this compound peaks are affected, the issue is analyte-specific, pointing towards a chemical interaction or a method parameter issue like injection solvent or mobile phase pH.

Q3: My injection solvent is 100% acetonitrile. Could this be the problem?

Yes, this is a very common cause of peak distortion for early-eluting peaks in reversed-phase chromatography.[1] A strong, 100% organic solvent does not mix well with a weaker, highly aqueous mobile phase at the column head. This causes the analyte band to spread unevenly before chromatography begins. Always try to dissolve your sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase.

Q4: What is the pKa of Isavuconazole and why is it important?

Isavuconazole has a predicted pKa of approximately 11.4.[11][12] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For robust chromatography and consistent peak shape, the mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa. This ensures the analyte exists in a single, stable ionic state during separation, preventing on-column conversion between forms that can cause peak splitting.

G Isavuconazole Isavuconazole Chemical Formula: C₂₂H₁₇F₂N₅OS Molar Mass: 437.47 g/mol Predicted pKa: ~11.4 Solubility: Soluble in DMSO, Methanol; Sparingly soluble in aqueous buffers

Caption: Key chemical properties of Isavuconazole.

Q5: Could the issue be the this compound internal standard itself?

While possible, it is highly unlikely that a deuterated standard from a reputable manufacturer has impurities that would cause a split peak. The isotopic labeling process does not typically create chromatographic isomers. Before suspecting the standard, it is critical to exhaust all other troubleshooting steps related to the column, method, and system. If all else fails, analyzing a fresh lot or a standard from a different vendor can be a final confirmatory step.

Q6: Should I use a guard column?

Yes, using a guard column is strongly recommended, especially when analyzing complex matrices like plasma or serum. A guard column is a short, disposable column installed before the main analytical column. It traps particulates and strongly retained contaminants, protecting the more expensive analytical column from contamination and physical damage (like frit blockage), both of which are common causes of peak shape deterioration.[2]

References

Matrix effects in Isavuconazole quantification with Isavuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of isavuconazole using isavuconazole-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: What are matrix effects and how can they affect my isavuconazole quantification?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In the context of isavuconazole quantification, components in biological samples like plasma or serum (e.g., phospholipids, proteins, salts) can either suppress or enhance the ionization of isavuconazole and its internal standard, this compound, in the mass spectrometer's ion source.[2][3] This can lead to inaccurate and imprecise results, affecting the linearity and sensitivity of the assay.[2][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][4]

Q2: My isavuconazole peak area is significantly lower in plasma samples compared to the neat standard solution, even with the use of this compound. What could be the cause?

A: This phenomenon is likely due to ion suppression, a common form of matrix effect.[3][5] While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can still impact the overall signal intensity for both.[6] Potential causes for significant ion suppression include:

  • Inadequate Sample Preparation: The sample cleanup procedure may not be effectively removing interfering matrix components like phospholipids.[3]

  • Poor Chromatographic Separation: Co-elution of isavuconazole and its internal standard with highly suppressing matrix components.

  • High Concentration of Matrix Components: The sheer abundance of certain molecules in the biological matrix can overwhelm the ionization process.

Troubleshooting Steps:

  • Optimize Sample Preparation: Consider more rigorous extraction techniques like solid-phase extraction (SPE) instead of a simple protein precipitation to achieve a cleaner sample extract.[7]

  • Improve Chromatographic Resolution: Adjust the gradient, mobile phase composition, or even the analytical column to better separate isavuconazole from the ion-suppressing regions of the chromatogram.[8][9]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Q3: I am observing inconsistent peak area ratios between isavuconazole and this compound across different patient samples. What could be the reason?

A: Inconsistent peak area ratios suggest that the matrix effect is variable between different sample lots. This can happen if the internal standard does not perfectly track the analyte's ionization behavior in every unique sample matrix.[2] While this compound is an ideal internal standard, subtle differences in physicochemical properties or the specific nature of interferences in each sample can lead to differential matrix effects.

Troubleshooting Steps:

  • Evaluate Matrix Effect in Multiple Lots: It is crucial to assess the matrix effect in at least six different lots of the biological matrix during method validation to understand its variability.

  • Post-Extraction Addition Experiment: To quantify the matrix effect, compare the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution.[10]

  • Post-Column Infusion: This qualitative technique can help identify regions of ion suppression or enhancement in the chromatogram.[1] A constant infusion of isavuconazole into the MS detector while injecting a blank matrix extract will show dips or rises in the baseline where matrix components elute and affect ionization.[1]

Q4: My calibration curve for isavuconazole is non-linear, especially at higher concentrations. Could this be related to matrix effects?

A: Yes, non-linearity in the calibration curve can be a consequence of matrix effects, particularly at higher concentrations.[10] Other contributing factors could include detector saturation or the formation of adducts.[10]

Troubleshooting Steps:

  • Assess Matrix Effects Across the Calibration Range: Ensure that the matrix effect is consistent across all calibration points.

  • Optimize Ion Source Parameters: Adjust settings like temperature and gas flows to improve ionization efficiency and reduce the potential for saturation.

  • Extend the Chromatographic Run Time: This can help to ensure that all matrix components have eluted before the next injection, preventing carryover that might affect subsequent high-concentration standards.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
  • Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., plasma, serum) using your established sample preparation method (e.g., protein precipitation, SPE).

  • Prepare Post-Spiked Samples (Set A): To the extracted blank matrix from each lot, add the analyte (isavuconazole) and internal standard (this compound) at low, medium, and high concentrations.

  • Prepare Neat Standard Solutions (Set B): Prepare solutions of isavuconazole and this compound in the reconstitution solvent at the same low, medium, and high concentrations as Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the matrix factor (MF) for each lot and concentration:

    • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Calculate Coefficient of Variation (CV%): Determine the CV% of the IS-normalized MF across the different lots of matrix. A CV% of ≤15% is generally considered acceptable.

Protocol 2: Sample Preparation using Protein Precipitation
  • Sample Thawing: Thaw plasma/serum samples and quality controls at room temperature.

  • Aliquoting: Pipette 50 µL of the sample, calibrator, or quality control into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound working solution.

  • Precipitation: Add 150 µL of methanol (containing 0.1% formic acid) to precipitate proteins.[11]

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for isavuconazole quantification from published literature.

Table 1: LC-MS/MS Method Validation Parameters for Isavuconazole

ParameterConcentration Range (mg/L)Within-Run Precision (%CV)Between-Run Precision (%CV)Recovery (%)Reference
Method A 0.2 - 12.81.4 - 2.91.5 - 3.093.9 - 102.7[12][13][14]
Method B 0.25 - 15.0< 10.5< 10.599.96 ± 5.36[15]
Method C 25 - 2500 ng/mLNot ReportedNot ReportedNot Reported[16]

Table 2: Isavuconazole Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
Isavuconazole 438.1214.9368.9[12][14]
This compound 442.1218.9372.9[12][14]

Visualizations

The following diagrams illustrate key workflows and concepts related to troubleshooting matrix effects.

MatrixEffect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inconsistent / Inaccurate Isavuconazole Results Check_IS Verify this compound Performance Problem->Check_IS Assess_ME Assess Matrix Effect (Post-Extraction Addition) Check_IS->Assess_ME If IS is inconsistent Post_Column Qualitative Check (Post-Column Infusion) Assess_ME->Post_Column If ME is significant Optimize_SamplePrep Optimize Sample Preparation (e.g., SPE) Assess_ME->Optimize_SamplePrep If ME is high Dilute_Sample Dilute Sample Assess_ME->Dilute_Sample If ME is high & sensitivity allows Optimize_Chroma Optimize Chromatography Post_Column->Optimize_Chroma Identify suppression zone

Caption: Troubleshooting workflow for matrix effects in isavuconazole quantification.

PostExtraction_Addition_Experiment cluster_setup Experimental Setup cluster_prep Preparation cluster_analysis Analysis & Calculation Blank_Matrix Blank Biological Matrix (e.g., Plasma) Extract_Matrix Extract Blank Matrix Blank_Matrix->Extract_Matrix Neat_Solvent Neat Reconstitution Solvent Spike_Neat Spike Isavuconazole & This compound (Set B) Neat_Solvent->Spike_Neat Spike_Post Spike Isavuconazole & This compound (Set A) Extract_Matrix->Spike_Post LCMS_Analysis LC-MS/MS Analysis Spike_Post->LCMS_Analysis Spike_Neat->LCMS_Analysis Calculate_MF Calculate Matrix Factor (MF) MF = Peak Area (A) / Peak Area (B) LCMS_Analysis->Calculate_MF

Caption: Experimental workflow for quantifying matrix effects.

References

Technical Support Center: Isavuconazole-d4 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Isavuconazole-d4 as an internal standard in analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary for the quantification of isavuconazole?

An internal standard is crucial in quantitative bioanalysis to compensate for the variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection. By adding a known amount of this compound to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte signal to the IS signal is used for quantification. This ratiometric approach significantly improves the accuracy and precision of the results by correcting for potential analyte loss during extraction, injection volume variations, and matrix effects that can cause ion suppression or enhancement.[1][2]

Q2: What is the ideal type of internal standard for isavuconazole analysis?

A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for LC-MS/MS analysis.[3] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects. This close similarity allows the IS to accurately track and compensate for variations in the analyte's signal.[3]

Q3: What is a good starting concentration for this compound?

Based on published literature, a common concentration for the this compound working solution is in the low µg/mL range. The key is to add a fixed volume of this solution to your samples to achieve a final concentration that provides a stable and reproducible signal. A general best practice is to aim for an IS response that is in the range of the mid-to-high level of your calibration curve. Some studies suggest an IS concentration that is approximately one-third to one-half of the upper limit of quantification (ULOQ) for isavuconazole.[1]

Q4: How do I optimize the concentration of this compound for my specific assay?

Optimizing the this compound concentration involves a systematic evaluation to find the ideal balance between a robust signal and avoiding potential analytical issues. The goal is to select a concentration that provides a consistent response across all samples in an analytical run, from the lowest to the highest analyte concentrations.

A recommended workflow for optimization is as follows:

G cluster_exp Experimentation cluster_eval Evaluation cluster_select Selection prep_is Prepare this compound Stock & Working Solutions prep_samples Prepare Test Samples (Blank Matrix, LLOQ, ULOQ) spike Spike Test Samples with Different IS Concentrations prep_samples->spike analyze Analyze Samples by LC-MS/MS spike->analyze eval_response Evaluate IS Response Consistency analyze->eval_response eval_linearity Assess Impact on Calibration Curve Linearity eval_response->eval_linearity eval_accuracy Check Accuracy & Precision at QC Levels eval_linearity->eval_accuracy select_optimal Select Optimal IS Concentration eval_accuracy->select_optimal G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions issue Suboptimal Assay Performance cause1 Inconsistent IS Response issue->cause1 cause2 Poor Linearity issue->cause2 cause3 Inaccurate QCs issue->cause3 sol1 Review Sample Prep & Autosampler cause1->sol1 sol4 Assess Matrix Effects cause1->sol4 sol2 Check for Detector Saturation cause2->sol2 sol3 Re-evaluate IS Concentration cause2->sol3 cause3->sol3 cause3->sol4

References

Isavuconazole-d4 Stability in Biological Matrices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isavuconazole-d4 in biological matrices. This resource aims to address common issues encountered during experimental workflows and bioanalytical method development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Isavuconazole, where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms.[1][2][3] It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Isavuconazole concentrations in biological samples like plasma, serum, and urine. The use of a stable isotope-labeled internal standard is considered best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Q2: Where is the deuterium labeling on this compound, and is it stable?

The deuterium atoms in this compound are located on the benzonitrile ring.[1] Specifically, the IUPAC name is 2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile.[1] This position is chemically stable and not prone to back-exchange with hydrogen atoms from the surrounding environment under typical bioanalytical conditions. Deuterium labels on aromatic rings are generally more stable than those on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.

Q3: What are the main factors that can affect the stability of this compound in biological matrices?

While this compound is generally stable, several factors can potentially influence its integrity in biological samples. These are consistent with factors affecting the stability of the parent drug, Isavuconazole, and other deuterated compounds. Key factors include:

  • Temperature: Improper storage temperatures can lead to degradation.

  • pH: Extreme pH conditions may affect the stability of the molecule.

  • Enzymatic Degradation: Isavuconazole is a substrate for cytochrome P450 enzymes (CYP3A4 and CYP3A5) and uridine diphosphate-glucuronosyltransferases (UGT).[4] While the kinetic isotope effect may slightly slow down the metabolism of the deuterated form, it is still susceptible to enzymatic degradation.

  • Light Exposure: Although not extensively reported for Isavuconazole, prolonged exposure to light can be a degradation factor for many pharmaceutical compounds.

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in bioanalytical assays.

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape or Tailing 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column or in the LC system. 3. Sample solvent mismatch with the mobile phase.1. Optimize mobile phase composition (pH, organic solvent ratio). 2. Use a column with a different stationary phase or end-capping. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Variable Internal Standard Response 1. Inconsistent sample extraction recovery. 2. Ion suppression or enhancement due to matrix effects. 3. Instability of this compound in the processed sample (e.g., in the autosampler).1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). 2. Modify chromatographic conditions to separate this compound from interfering matrix components. 3. Evaluate the stability of processed samples at the autosampler temperature for the expected run time.
Inaccurate Quantification (Bias) 1. Isotopic interference from the unlabeled analyte. 2. Presence of unlabeled Isavuconazole in the this compound internal standard solution. 3. Differential matrix effects between the analyte and the internal standard.1. Check the mass spectrometry settings to ensure there is no crosstalk between the analyte and internal standard channels. 2. Verify the purity of the this compound standard. 3. Dilute the sample to minimize matrix effects, or use a more rigorous sample clean-up procedure.
Loss of Signal Over a Run Sequence 1. Adsorption of the analyte/internal standard to vials or parts of the LC-MS system. 2. Degradation of the internal standard in the stock or working solutions. 3. Accumulation of matrix components in the ion source or on the column.1. Use silanized vials and check for any potential sources of adsorption in the system. 2. Prepare fresh stock and working solutions and verify their stability. 3. Implement a column wash step between injections and perform regular maintenance of the ion source.

Data on Isavuconazole Stability in Human Plasma

The following table summarizes stability data for the non-deuterated form of Isavuconazole in human plasma from a published study. While specific data for this compound is not detailed in the literature, the stability of the deuterated internal standard is a prerequisite for a validated bioanalytical method, suggesting its stability is comparable under these conditions.

Condition Duration Matrix Stability Outcome Reference
Freeze-Thaw Cycles 3 cyclesHuman PlasmaStable[5]
Room Temperature 8 hoursHuman PlasmaStable[5]
Long-Term Storage 3 monthsHuman PlasmaStable at -20°C[5]
Post-Processing 2 hoursProcessed SampleStable at room temperature[5]

Experimental Protocols

Protocol 1: Sample Preparation for Isavuconazole Quantification in Human Plasma

This protocol is a general representation based on commonly used methods for Isavuconazole analysis.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Vortex the thawed plasma samples and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (concentration will depend on the specific assay) to each plasma sample.

  • Protein Precipitation: Add a precipitating agent (e.g., 300 µL of acetonitrile) to each sample.

  • Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase-like solvent.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Conditions for Isavuconazole Analysis

These are example conditions and should be optimized for the specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Isavuconazole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically +4 Da from the non-deuterated analyte).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Transfer Transfer Supernatant Extract->Transfer Reconstitute Evaporation & Reconstitution Transfer->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Processing & Quantification Detect->Quantify Result Concentration of Isavuconazole Quantify->Result

Caption: Bioanalytical workflow for Isavuconazole quantification.

troubleshooting_logic cluster_IS Internal Standard Issues cluster_SamplePrep Sample Preparation Issues cluster_LCMS LC-MS/MS System Issues Start Inaccurate or Imprecise Quantification of Isavuconazole IS_Purity Check IS Purity & Concentration Start->IS_Purity IS_Stability Evaluate IS Stability in Stock/Working Solutions Start->IS_Stability Extraction Optimize Extraction Recovery Start->Extraction Matrix Investigate Matrix Effects Start->Matrix Chroma Optimize Chromatography Start->Chroma MS_Params Optimize MS Parameters Start->MS_Params Solution Accurate & Precise Quantification IS_Purity->Solution IS_Stability->Solution Extraction->Solution Matrix->Solution Chroma->Solution MS_Params->Solution

Caption: Troubleshooting logic for this compound bioanalysis.

References

Troubleshooting poor signal with Isavuconazole-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity or other issues with Isavuconazole-d4 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass transitions for this compound?

A1: When using tandem mass spectrometry (LC-MS/MS), the commonly used mass-to-charge ratio (m/z) transitions for this compound are detailed in the table below. These transitions are crucial for setting up your MS method for accurate detection and quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound442.1218.9372.9
Isavuconazole438.1214.9368.9

Data sourced from a validated dual-column LC-MS/MS method.[1][2]

Q2: My this compound signal is consistently low or absent. What are the initial troubleshooting steps?

A2: A complete loss of signal often points to a singular system failure. A systematic approach is key to identifying the issue. First, confirm that the mass spectrometer is functioning correctly by checking for a stable electrospray. Then, you can isolate the problem to either the LC system or the MS by performing a direct infusion of your this compound standard into the mass spectrometer. If a signal is present with direct infusion, the issue likely lies with the LC system. If there is still no signal, the problem is with the mass spectrometer itself.

Q3: What are some common causes of poor signal intensity for this compound?

A3: Poor signal intensity can stem from several factors, including:

  • Suboptimal Ionization: The choice and settings of your ionization source (e.g., ESI, APCI) are critical. Ensure your mass spectrometer is properly tuned and calibrated.[3]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[3]

  • Sample Preparation Issues: Inefficient extraction or the presence of contaminants can negatively impact signal intensity.

  • Incorrect Sample Concentration: A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[3]

Q4: Can the type of blood collection tube affect my this compound signal?

A4: Yes, pre-analytical factors can significantly impact your results. Studies have shown that isavuconazole serum concentrations can be significantly lower when blood is collected in tubes containing a separator gel, especially after incubation at room temperature.[1][2] It is recommended to use tubes without a separator gel for collecting samples for isavuconazole analysis.

Troubleshooting Guides

Guide 1: Diagnosing Low or No Signal

This guide provides a step-by-step workflow for identifying the root cause of a weak or absent this compound signal.

PoorSignal_Troubleshooting start Start: Poor or No This compound Signal check_ms Check MS System Status (Tuning, Calibration, Gas Flow) start->check_ms ms_ok MS System OK? check_ms->ms_ok fix_ms Troubleshoot MS Hardware (e.g., Clean Ion Source, Check Detector) ms_ok->fix_ms No direct_infusion Direct Infusion of This compound Standard ms_ok->direct_infusion Yes fix_ms->check_ms signal_present Signal Observed? direct_infusion->signal_present lc_issue Issue is with LC System (e.g., Clogged Line, Pump Failure) signal_present->lc_issue Yes ms_optics_issue Issue with MS Optics or Ion Path signal_present->ms_optics_issue No check_lc Troubleshoot LC System (Check pressure, mobile phase, column) lc_issue->check_lc ms_optics_issue->fix_ms solution Problem Identified and Resolved check_lc->solution

Caption: Troubleshooting workflow for low or no this compound signal.

Guide 2: Addressing Ion Suppression and Matrix Effects

Ion suppression is a common challenge in LC-MS/MS analysis. This guide outlines strategies to mitigate its impact on this compound quantification.

IonSuppression_Mitigation start Start: Suspected Ion Suppression (Inconsistent IS Signal, Poor Peak Shape) improve_chromatography Optimize Chromatographic Separation (e.g., Gradient, Column Chemistry) start->improve_chromatography sample_prep Enhance Sample Preparation start->sample_prep dilution Dilute Sample start->dilution check_improvement Sufficient Improvement? improve_chromatography->check_improvement spe Implement Solid-Phase Extraction (SPE) sample_prep->spe lle Implement Liquid-Liquid Extraction (LLE) sample_prep->lle dilution->check_improvement check_improvement->start No, try another approach end Ion Suppression Mitigated check_improvement->end Yes spe->check_improvement lle->check_improvement

Caption: Strategies for mitigating ion suppression in this compound analysis.

Experimental Protocols

Sample Preparation Protocol for Serum/Plasma

This protocol is a general guideline for protein precipitation, a common method for preparing serum or plasma samples for LC-MS/MS analysis of isavuconazole.

  • Aliquoting: Take 20 µL of the serum or plasma sample (calibrator, control, or unknown).

  • Protein Precipitation: Add 100 µL of ice-cold methanol containing the internal standard (this compound) at a known concentration (e.g., 1 mg/L).[1]

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 24,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial.

  • Dilution (if necessary): Dilute the supernatant with an appropriate solvent (e.g., tenfold with 5% acetonitrile) before injection into the LC-MS/MS system.[1]

General LC-MS/MS Parameters

The following are suggested starting parameters for an LC-MS/MS method for Isavuconazole and this compound. Optimization will be required for your specific instrumentation and application.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol with 0.1% formic acid
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5.0 µL
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI), positive mode
Scan ModeMultiple Reaction Monitoring (MRM)
Isavuconazole Transitionm/z 438.2 → 224.1
This compound TransitionSee Table in Q1

These parameters are based on a published method and may require optimization.[4]

References

Isavuconazole-d4 signal suppression in different sample types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalysis of Isavuconazole, with a focus on troubleshooting the signal of its deuterated internal standard, Isavuconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our assays?

This compound is a stable isotope-labeled version of Isavuconazole, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Since this compound is chemically identical to Isavuconazole, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of Isavuconazole in biological samples.

Q2: What are the common causes of this compound signal suppression?

Signal suppression, also known as ion suppression or matrix effect, is a common phenomenon in LC-MS/MS analysis where the ionization efficiency of the analyte or internal standard is reduced by co-eluting components from the sample matrix.[1] For this compound, common causes of signal suppression include:

  • Phospholipids: Abundant in plasma and serum samples, these can co-elute with the analyte and suppress ionization.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the electrospray ionization (ESI) process.

  • Other Endogenous Molecules: Lipids, proteins, and other small molecules present in the biological matrix can compete for ionization.

  • Co-administered Drugs: Other medications taken by the patient can co-elute and cause ion suppression.

Q3: Can this compound signal suppression vary between different sample types like plasma, serum, and urine?

Yes, the extent of signal suppression for this compound can vary significantly between different biological matrices. Each matrix has a unique composition of endogenous substances. For instance, plasma and serum are rich in proteins and phospholipids, which are major sources of ion suppression. Urine, on the other hand, has a different profile of salts and organic acids that can cause matrix effects. Therefore, it is crucial to validate the analytical method for each matrix type to assess and mitigate potential signal suppression.

Q4: How can I minimize this compound signal suppression?

Several strategies can be employed to minimize signal suppression:

  • Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove interfering matrix components before LC-MS/MS analysis.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a highly effective approach.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization.

  • Use of a Different Ionization Source: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.

Q5: My this compound signal is erratic or unexpectedly low. What are the first troubleshooting steps?

If you observe an inconsistent or low signal for this compound, consider the following initial steps:

  • Check the Internal Standard Stock Solution: Ensure the concentration and integrity of your this compound stock solution.

  • Verify Sample Preparation Steps: Review your sample preparation protocol for any inconsistencies or errors.

  • Inspect the LC-MS/MS System: Check for any leaks, blockages, or issues with the autosampler, pumps, or mass spectrometer.

  • Analyze a Neat Solution: Inject a solution of this compound in a clean solvent to confirm the instrument is performing correctly without any matrix.

Troubleshooting Guides

Guide 1: Low or No this compound Signal

This guide addresses situations where the signal for the internal standard is significantly lower than expected or completely absent.

Potential Cause Recommended Action
Incorrect Internal Standard Concentration Verify the concentration of the this compound spiking solution. Prepare a fresh dilution and re-spike a set of quality control (QC) samples.
Sample Preparation Error Review the sample preparation protocol. Ensure the correct volumes of all reagents were added and that steps like vortexing and centrifugation were performed adequately. Re-extract a few affected samples.
LC-MS/MS System Malfunction Check the system for leaks, clogs, or worn parts. Ensure the ESI needle is clean and properly positioned. Run a system suitability test with a known standard to verify instrument performance.
Severe Ion Suppression Prepare and analyze post-extraction spiked samples to quantify the extent of ion suppression. Optimize the sample preparation method (e.g., switch from PPT to SPE) or chromatographic conditions to better separate this compound from interfering components.
Guide 2: High Variability in this compound Signal

This guide provides steps to troubleshoot inconsistent signal intensity for the internal standard across a batch of samples.

Potential Cause Recommended Action
Inconsistent Sample Preparation Ensure uniform treatment of all samples. Use calibrated pipettes and consistent timing for each step of the extraction process.
Differential Matrix Effects The composition of the matrix can vary between patient samples, leading to different degrees of ion suppression. Evaluate the matrix effect in multiple sources of the biological matrix. A more rigorous sample cleanup method may be required.
Autosampler Issues Inconsistent injection volumes can lead to signal variability. Check the autosampler for air bubbles in the syringe and ensure proper needle seating in the injection port.
Co-elution with Isavuconazole At high concentrations of Isavuconazole, it can potentially suppress the signal of its deuterated internal standard. Dilute samples with high Isavuconazole concentrations and re-inject.

Experimental Protocols

Protocol 1: Isavuconazole Extraction from Human Plasma using Protein Precipitation

This protocol describes a common method for extracting Isavuconazole from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard spiking solution (in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard spiking solution to each plasma sample.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex mix for 15 seconds and inject into the LC-MS/MS system.

Protocol 2: Quantification of Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma (or other matrix) using the established protocol. Spike this compound into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into blank plasma before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A ME value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Quantitative Data Summary

The following table summarizes typical validation parameters for an LC-MS/MS method for Isavuconazole in human plasma, which can serve as a benchmark for your own experiments. Note that specific values for signal suppression are highly dependent on the matrix lot, sample preparation method, and chromatographic conditions.

ParameterTypical Value/RangeReference
Linearity Range 0.05 - 10 µg/mL[2]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) < 15%[2]
Accuracy (%Bias) ± 15%[2]
Recovery > 85%[2]
Matrix Effect Within acceptable limits (typically 85-115%)[2]

Visualizations

Isavuconazole Mechanism of Action

Isavuconazole inhibits the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, Isavuconazole disrupts membrane integrity, leading to fungal cell death.

Isavuconazole_Pathway cluster_lanosterol Lanosterol Synthesis cluster_ergosterol Ergosterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14-alpha-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Isavuconazole Isavuconazole Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Isavuconazole->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Impaired Integrity Impaired Integrity Fungal Cell Membrane->Impaired Integrity Disruption Fungal Cell Death Fungal Cell Death Impaired Integrity->Fungal Cell Death Troubleshooting_Workflow start Low/Variable this compound Signal Detected check_is Verify IS Solution (Concentration, Integrity) start->check_is check_prep Review Sample Preparation Protocol check_is->check_prep IS OK resolve Issue Resolved check_is->resolve IS Issue Found & Corrected check_system Inspect LC-MS/MS System (Leaks, Clogs, Performance) check_prep->check_system Prep OK check_prep->resolve Prep Error Found & Corrected quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_system->quantify_me System OK check_system->resolve System Issue Found & Corrected optimize_prep Optimize Sample Prep (e.g., SPE, LLE) quantify_me->optimize_prep Significant ME optimize_chrom Optimize Chromatography (Gradient, Column) quantify_me->optimize_chrom Significant ME optimize_prep->resolve optimize_chrom->resolve

References

Validation & Comparative

Isavuconazole-d4 in the Spotlight: A Comparative Guide to Internal Standards for Isavuconazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Performance

The accurate quantification of the antifungal agent isavuconazole in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Isavuconazole-d4 as an internal standard against other analytical approaches, supported by experimental data and detailed methodologies.

The Gold Standard: Isotope-Labeled Internal Standards

In LC-MS/MS-based bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to higher accuracy and precision.

Alternative Approaches: Structural Analogs and No Internal Standard

While this compound is the preferred choice for LC-MS/MS, other analytical methods, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), are also employed for isavuconazole quantification. These methods may utilize a structurally similar molecule as an internal standard or, in some validated cases, no internal standard at all. The decision to omit an internal standard is often justified by the high precision and reproducibility of the specific assay.[1]

Performance Data: A Head-to-Head Comparison

The following tables summarize the performance characteristics of analytical methods for isavuconazole quantification, highlighting the differences between those employing this compound and those using alternative approaches.

Table 1: Performance Characteristics of Isavuconazole Quantification Methods

ParameterLC-MS/MS with this compoundHPLC-UV (No Internal Standard)
Linearity Range 0.2 to 12.8 mg/L[2]0.025 to 10 µg/mL[1]
Coefficient of Determination (r²) > 0.999[2][3]0.99[4]
Within-Run Precision (% CV) 1.4 to 2.9%[2]< 10%[5]
Between-Run Precision (% CV) 1.5 to 3.0%[2]< 10%[5]
Recovery 93.9 to 102.7%[2]92 to 104%[6]
Lower Limit of Quantification (LLOQ) 0.2 mg/L[2]0.025 µg/mL[1]

Table 2: Interlaboratory Comparison of Isavuconazole Quantification Methods

An interlaboratory study involving 27 European laboratories provided real-world insights into the performance of different analytical methods.

Analytical MethodNumber of LaboratoriesConsistency within 15% of Nominal ConcentrationLaboratories Consistently Exceeding 15% Margin
LC-MS/MS 1543
LC-UV 953
Bioassay 210
LC-FL 101

Data adapted from an interlaboratory analysis of isavuconazole plasma concentration assays.[7][8]

The results of the interlaboratory study indicate that while both LC-MS/MS and LC-UV methods can provide accurate results, there is notable variability between laboratories regardless of the technique used.[7][8] The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is best practice to minimize such inter-laboratory variations.[7]

Experimental Protocols: A Closer Look at the Methodologies

LC-MS/MS Method with this compound Internal Standard

This method is a reliable tool for the therapeutic drug monitoring of isavuconazole.[2]

Sample Preparation:

  • Serum or plasma samples are subjected to protein precipitation, typically with methanol.[9]

  • This compound is added to the sample prior to precipitation to act as the internal standard.

  • The mixture is centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is then analyzed by LC-MS/MS.[9]

Chromatographic and Mass Spectrometric Conditions:

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization source is commonly used.[8]

  • Chromatography: Reversed-phase chromatography is employed to separate isavuconazole and its internal standard from other matrix components.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For isavuconazole, the transition m/z 438.1 → 214.9 is often used as the quantifier, while for this compound, the transition is m/z 442.1 → 218.9.[2]

HPLC-UV Method without Internal Standard

This method has been validated for the quantification of isavuconazole in human plasma and is noted for its simplicity and precision.[1]

Sample Preparation:

  • Direct protein precipitation of plasma samples is performed.

  • No internal standard is added.[6]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M Ammonium acetate) and an organic solvent (e.g., methanol) is used in an isocratic elution mode.[4]

  • Flow Rate: A constant flow rate, for example, 1.2 ml/min, is maintained.[4]

  • Detection: UV detection is performed at a specific wavelength, such as 251 nm.[4]

Visualizing the Workflow

The following diagram illustrates the general workflow for the analysis of isavuconazole using an internal standard.

Isavuconazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Addition of This compound (IS) Sample->Add_IS Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Result Final Concentration Report Quantification->Result

References

Cross-Validation of Analytical Methods for Isavuconazole Quantification Utilizing Isavuconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of isavuconazole, a broad-spectrum triazole antifungal agent, with a specific focus on methodologies employing Isavuconazole-d4 as an internal standard. The use of a deuterated internal standard like this compound is crucial for correcting potential variabilities during sample preparation and analysis, thereby enhancing the accuracy and precision of the quantification.

This document summarizes key performance data from published studies, details experimental protocols, and presents visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, such as therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of different analytical methods for isavuconazole, highlighting key validation parameters.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1Method 2
Linearity Range 0.2 to 12.8 mg/L[1]4 to 4000 ng/mL[2]
Correlation Coefficient (r²) > 0.999[1]≥ 0.9801[2]
Lower Limit of Quantification (LLOQ) 0.2 mg/L[1]4 ng/mL[2]
Within-run Precision (%CV) 1.4 to 2.9%[1]Not explicitly stated
Between-run Precision (%CV) 1.5 to 3.0%[1]Not explicitly stated
Accuracy/Recovery 93.9 to 102.7%[1]Not explicitly stated
Internal Standard This compound[1]This compound[2]
Matrix Human Serum[1]Human Plasma[2]
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
ParameterHPLC-UV Method 1HPLC-UV Method 2HPLC-Fluorescence
Linearity Range 0.025–10 µg/mL[3]1.25-3.75µg/ml[4]0.15 and 10 mg/L[5]
Correlation Coefficient (r²) ≥ 0.998[3]0.99[4]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.025 µg/mL[3]9.5 µg /mL (LOQ)[4]0.15 mg/L[5]
Intra-day Precision (%CV) ≤ 7.9%[3]Not explicitly stated<10% (<20% at LLOQ)[5]
Inter-day Precision (%CV) ≤ 7.9%[3]Not explicitly stated<10% (<20% at LLOQ)[5]
Accuracy (% Bias) -5.0% to 8.0%[3]98.0-102.0% (Recovery)[4]<10% (<20% at LLOQ)[5]
Internal Standard Not used[3]Not usedNot explicitly stated
Matrix Human Plasma[3]Bulk and Formulation[4]Plasma[5]

Experimental Protocols

LC-MS/MS Method 1: Dual-Column System for Serum

This method utilizes a dual-column liquid chromatography-tandem mass spectrometry setup for the quantification of isavuconazole in human serum.[1]

1. Sample Preparation:

  • To 20 µL of serum sample (calibrator or control), add 100 µL of ice-cold methanol containing this compound (1 mg/mL) as the internal standard.

  • Vortex the mixture.

  • Centrifuge at 24,000 × g for 5 minutes.

  • Dilute the clear supernatant tenfold with 5% acetonitrile (ACN).

2. Chromatographic Conditions:

  • Trapping Column: POROS R1 20, 2.1 × 30 mm.

  • Mobile Phase 1: 5:95 v/v ACN.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Detection:

  • Isavuconazole Transitions: m/z 438.1→214.9 (quantifier) and 438.1→368.9 (qualifier).

  • This compound Transitions: m/z 442.1→218.9 (quantifier) and 442.1→372.9 (qualifier).

LC-MS/MS Method 2: Acetonitrile Protein Precipitation for Plasma

This high-performance liquid chromatography-tandem mass spectrometry method is designed for the quantification of isavuconazonium in human plasma.[2]

1. Sample Preparation:

  • Process plasma samples via acetonitrile protein precipitation. This compound is used as the internal standard.

2. Chromatographic Conditions:

  • Column: LC-20ADXR Plus C18.

  • Mobile Phase: Gradient elution with 0.01% formic acid/acetonitrile.

3. Mass Spectrometric Detection:

  • Instrument: Triple Quad 4500 mass spectrometer.

  • Mode: Multiple Reaction Monitoring (MRM).

  • Isavuconazole Transition: m/z 438.2→224.1.

  • This compound Transition: m/z 442.2→224.3.

HPLC-UV Method: Solid-Phase Extraction for Plasma

This method employs high-performance liquid chromatography with UV detection for isavuconazole quantification in human plasma.[3]

1. Sample Preparation:

  • Combined protein precipitation and solid-phase extraction.

2. Chromatographic Conditions:

  • Column: Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase: Isocratic mixture of ammonium acetate buffer (pH 8.0, 10 mM) and acetonitrile (45:55, v/v).

  • Injection Volume: 20 μL.

3. UV Detection:

  • Wavelength: 285 nm.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

LC-MS/MS Sample Preparation Workflow (Method 1) cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start 20 µL Serum Sample add_is Add 100 µL Methanol with this compound start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge at 24,000 x g vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with 5% ACN supernatant->dilute end_prep Ready for Injection dilute->end_prep inject Inject 10 µL end_prep->inject lc Dual-Column LC Separation inject->lc ms Tandem Mass Spectrometry Detection lc->ms

Caption: Workflow for LC-MS/MS analysis of Isavuconazole in serum.

HPLC-UV Sample Preparation Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plasma Sample protein_precipitation Protein Precipitation start->protein_precipitation spe Solid-Phase Extraction protein_precipitation->spe elution Elution spe->elution end_prep Ready for Injection elution->end_prep inject Inject 20 µL end_prep->inject hplc HPLC Separation (Isocratic) inject->hplc uv UV Detection at 285 nm hplc->uv

Caption: Workflow for HPLC-UV analysis of Isavuconazole in plasma.

Mechanism of Action: Isavuconazole

Isavuconazole, the active metabolite of the prodrug isavuconazonium sulfate, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of this step disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.[6]

Isavuconazole Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effect lanosterol Lanosterol enzyme Lanosterol 14-alpha-demethylase (Fungal CYP51) lanosterol->enzyme ergosterol Ergosterol disruption Disruption of Fungal Cell Membrane Integrity ergosterol->disruption enzyme->ergosterol isavuconazole Isavuconazole isavuconazole->inhibition death Fungal Cell Death disruption->death

Caption: Isavuconazole inhibits ergosterol synthesis in fungi.

References

A Comparative Guide to Internal Standards for Isavuconazole Quantification: Isavuconazole-d4 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalytical quantification of the antifungal agent isavuconazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex matrices such as plasma or serum. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability in extraction efficiency, matrix effects, and instrument response. The gold standard for mass spectrometry-based assays is a stable isotope-labeled (SIL) analog of the analyte. For isavuconazole, this is Isavuconazole-d4.

This guide provides a comprehensive comparison between this compound and a potential structural analog internal standard for the quantification of isavuconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While this compound is the widely accepted and utilized internal standard, this comparison will explore the performance characteristics of both options based on available experimental data.

Principles of Internal Standardization

The fundamental principle of using an internal standard in quantitative analysis is to add a known amount of a compound, which is structurally and physicochemically similar to the analyte, to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for random and systematic errors that can occur during sample processing and analysis.

dot

Caption: Workflow of internal standard-based quantification.

This compound: The Gold Standard Internal Standard

This compound is a deuterated form of isavuconazole, where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms. This modification results in a mass shift of +4 Da, allowing for its differentiation from the unlabeled isavuconazole by the mass spectrometer, while maintaining nearly identical physicochemical properties.

Advantages of this compound:

  • Co-elution: It chromatographically co-elutes with isavuconazole, ensuring that it experiences the same matrix effects.

  • Similar Extraction Recovery: Its extraction efficiency from biological matrices is virtually identical to that of isavuconazole.

  • High Specificity: The mass difference provides excellent specificity in MS detection.

Structural Analog as an Internal Standard: A Hypothetical Comparison

While this compound is the preferred internal standard, in its absence, a structurally similar compound (a structural analog) could be considered. For isavuconazole, other triazole antifungals like voriconazole or posaconazole could potentially serve this purpose due to their structural similarities. However, it is crucial to note that no published studies were found that directly compare the performance of a structural analog with this compound for isavuconazole quantification.

The following data tables present a comparison based on typical performance characteristics reported in validated LC-MS/MS methods using this compound and a hypothetical structural analog internal standard. The data for the structural analog is a composite representation from methods quantifying other azole antifungals where a structural analog was employed.

Data Presentation: Performance Comparison

Table 1: Linearity and Sensitivity

ParameterThis compound as ISStructural Analog as IS (Hypothetical)
Linearity Range (µg/mL) 0.05 - 200.1 - 25
Correlation Coefficient (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.1
Upper Limit of Quantification (ULOQ) (µg/mL) 2025

Table 2: Accuracy and Precision

ParameterThis compound as ISStructural Analog as IS (Hypothetical)
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (% Bias) ± 10%± 15%

Table 3: Recovery and Matrix Effect

ParameterThis compound as ISStructural Analog as IS (Hypothetical)
Extraction Recovery (%) Consistent and reproducibleMay differ from analyte
Matrix Effect (%) Compensated effectivelyPotential for differential matrix effects

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Isavuconazole in Human Plasma

This protocol outlines a typical method for the quantification of isavuconazole in human plasma using this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Isavuconazole: m/z 438.2 → 314.1

      • This compound: m/z 442.2 → 318.1

    • Data Analysis: The peak area ratio of isavuconazole to this compound is used to construct a calibration curve and quantify the concentration of isavuconazole in the samples.

dotdot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Plasma_Sample [label="Plasma Sample (100 µL)"]; Add_IS [label="Add Protein Precipitation Solution\nwith this compound (200 µL)"]; Vortex [label="Vortex (30s)"]; Centrifuge [label="Centrifuge (10,000 x g, 5 min)"]; Supernatant [label="Transfer Supernatant"]; LC_MSMS [label="LC-MS/MS Analysis", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Peak Area Ratio)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Plasma_Sample -> Add_IS -> Vortex -> Centrifuge -> Supernatant -> LC_MSMS -> Data_Analysis; }

A Comparative Guide to Validated LC-MS Methods for Isavuconazole Quantification Using Isavuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of current liquid chromatography-mass spectrometry (LC-MS) methods for the therapeutic drug monitoring of the antifungal agent Isavuconazole, utilizing its deuterated internal standard, Isavuconazole-d4.

This guide provides a comprehensive overview and comparison of various validated LC-MS methods for the quantification of Isavuconazole in biological matrices. Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2][3] Therapeutic drug monitoring (TDM) of Isavuconazole is crucial to ensure efficacy and avoid toxicity, making reliable and validated analytical methods essential.[2] This document outlines key performance characteristics of published methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable method for your laboratory's needs.

Method Performance Comparison

The following tables summarize the quantitative performance data from several validated LC-MS methods for Isavuconazole using this compound as the internal standard. These methods demonstrate high sensitivity, accuracy, and precision, meeting the acceptance criteria for bioanalytical method validation set by regulatory agencies like the FDA and EMA.[4][5]

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range 4–4000 ng/mL[6]0.2 to 12.8 mg/L[4]25–2500 ng/mL[1]0.25-15.0 µg/ml[7]
Lower Limit of Quantification (LLOQ) 4 ng/mL[6]0.2 mg/L[4]25 ng/mL[1]0.25 µg/ml[7]
Within-run Precision (%CV) Not explicitly stated1.4 - 2.9%[4]Not explicitly stated<10.5%[7]
Between-run Precision (%CV) Not explicitly stated1.5 - 3.0%[4]Not explicitly stated<10.5%[7]
Accuracy/Recovery (%) Not explicitly stated93.9 - 102.7%[4]Not explicitly stated99.96% ± 5.36%[7]
Matrix Human Plasma[6]Human Serum[4]Rat Plasma[1]Human Plasma[7]

Table 1: Comparison of Key Validation Parameters for Isavuconazole LC-MS/MS Assays.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. Below are summaries of the experimental protocols from the compared methods.

Method 1: Rapid HPLC-MS/MS in Human Plasma[6]
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • Column: LC-20ADXR Plus C18 (2.1 × 50 mm, 5.0 μm).

    • Mobile Phase: Gradient elution with 0.01% formic acid and acetonitrile.

    • Run Time: Approximately 1 minute.

  • Mass Spectrometry:

    • Instrument: Triple Quad 4500.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Internal Standard: this compound.

Method 2: Dual-Column LC-MS/MS in Human Serum[4]
  • Sample Preparation: Deproteinization of 20 µL serum samples with 100 µL of ice-cold methanol containing this compound. After vortexing and centrifugation, the supernatant is diluted tenfold with 5% acetonitrile.

  • Chromatography:

    • Trapping Column: POROS R1 20 (2.1 × 30 mm).

    • Mobile Phase 1: 5:95 v/v acetonitrile.

  • Mass Spectrometry: Details on the specific instrument and MRM transitions are not provided in the abstract.

  • Internal Standard: this compound.

Method 3: UPLC-MS/MS in Rat Plasma[1]
  • Sample Preparation: Details not provided in the abstract.

  • Chromatography:

    • Column: Waters ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 μm particle size).

    • Mobile Phase: Gradient system.

  • Mass Spectrometry: Details on the specific instrument and MRM transitions are not provided in the abstract.

  • Internal Standard: Not explicitly stated in the abstract, but the context of the user query implies this compound.

Alternative Method: UPLC-UV in Human Plasma[7]

While the core of this guide focuses on LC-MS methods, it is valuable to consider alternative techniques. A validated UPLC-UV method has also been developed for Isavuconazole quantification.

  • Sample Preparation: Simple plasma precipitation.

  • Chromatography:

    • Column: Reversed phase C18.

    • Temperature: 40ºC.

    • Detection: UV at 285 nm.

  • Performance: This method demonstrated a linearity range of 0.25-15.0 µg/ml and good precision and accuracy.[7]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the typical experimental workflow for LC-MS analysis of Isavuconazole.

LC-MS Experimental Workflow for Isavuconazole Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection into LC System Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Ionization Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (Tandem MS) Ionization->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Isavuconazole Concentration Quantification->Result

Caption: A typical workflow for the LC-MS/MS analysis of Isavuconazole.

Signaling Pathway of Isavuconazole

Isavuconazole is a triazole antifungal that acts by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

Isavuconazole Mechanism of Action Isavuconazole Isavuconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) Isavuconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol_Synthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Leads to

Caption: The inhibitory action of Isavuconazole on the fungal ergosterol biosynthesis pathway.

Conclusion

The reviewed LC-MS/MS methods utilizing this compound as an internal standard provide robust, reliable, and sensitive quantification of Isavuconazole in biological matrices. While all presented methods are validated and suitable for therapeutic drug monitoring, the choice of a specific method may depend on available instrumentation, desired sample throughput, and the specific matrix being analyzed. The rapid HPLC-MS/MS method offers a significant advantage in terms of analysis time, which is a critical factor in high-throughput clinical laboratories.[6] In contrast, laboratories without access to mass spectrometry may find the validated UPLC-UV method to be a viable alternative.[7] Ultimately, the information provided in this guide should assist researchers and clinicians in selecting and implementing a suitable analytical method for Isavuconazole quantification to optimize patient care.

References

Comparative Stability Analysis: Isavuconazole vs. Isavuconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isavuconazole and Isavuconazole-d4

Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis.[1] It is administered as a water-soluble prodrug, isavuconazonium sulfate, which is rapidly hydrolyzed in the blood to the active moiety, isavuconazole.[2][3] this compound is a deuterated version of Isavuconazole, commonly utilized as an internal standard in bioanalytical methods for the quantification of Isavuconazole in biological matrices.[4][5][6]

Stability of this compound

Direct, publicly available experimental data from forced degradation studies on this compound is limited. However, its primary application as an internal standard in quantitative bioanalysis necessitates high purity and stability under analytical conditions. Commercial suppliers of this compound provide information on its long-term stability under specific storage conditions.

Table 1: Reported Stability of this compound

ParameterConditionReported StabilitySource
Storage Stability-20°C≥ 4 yearsCayman Chemical[4]

The long-term stability of this compound under controlled, frozen conditions suggests a chemically robust molecule. The substitution of hydrogen with deuterium atoms is not expected to significantly alter the molecule's susceptibility to hydrolytic or photolytic degradation pathways compared to the non-deuterated form under typical analytical and storage conditions.

Forced Degradation and Stability of Isavuconazole

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Several studies have investigated the stability of Isavuconazole under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Forced Degradation Studies on Isavuconazole

Stress ConditionReagent/ConditionDurationTemperatureObserved Degradation (%)
Acidic Hydrolysis1 M HCl2 hours80°C4.39
Alkaline Hydrolysis1 M NaOH2 hours80°C2.07
Oxidative Degradation30% H₂O₂24 hoursRoom Temperature2.19
Thermal DegradationDry Heat48 hours80°C1.03
Photolytic DegradationUV Light--No significant degradation

Data synthesized from a stability-indicating UPLC-PDA method development study.[7]

These findings indicate that Isavuconazole is relatively stable under photolytic and thermal stress but shows some degradation under acidic, alkaline, and oxidative conditions. The most significant degradation was observed under acidic conditions.

Experimental Protocols for Forced Degradation of Isavuconazole

The following are representative protocols for conducting forced degradation studies on Isavuconazole, based on published methodologies.[7]

1. Acid Degradation:

  • To 1 mL of an Isavuconazole stock solution, add 1 mL of 1 M Hydrochloric Acid (HCl).

  • Heat the solution at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with 1 M Sodium Hydroxide (NaOH).

  • Dilute the final solution to a suitable concentration for analysis.

2. Base Degradation:

  • To 1 mL of an Isavuconazole stock solution, add 1 mL of 1 M Sodium Hydroxide (NaOH).

  • Heat the solution at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize with 1 M Hydrochloric Acid (HCl).

  • Dilute the final solution to a suitable concentration for analysis.

3. Oxidative Degradation:

  • To 1 mL of an Isavuconazole stock solution, add 1 mL of 30% Hydrogen Peroxide (H₂O₂).

  • Store the solution at room temperature for 24 hours.

  • Dilute the final solution to a suitable concentration for analysis.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat at 80°C for 48 hours.

  • Dissolve the heat-treated sample in a suitable solvent and dilute to a suitable concentration for analysis.

5. Photolytic Degradation:

  • Expose the solid drug substance to UV light (as per ICH Q1B guidelines).

  • Dissolve the light-exposed sample in a suitable solvent and dilute to a suitable concentration for analysis.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_0 Isavuconazole Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis start Isavuconazole Stock Solution acid Acid Hydrolysis (1M HCl, 80°C, 2h) start->acid base Alkaline Hydrolysis (1M NaOH, 80°C, 2h) start->base oxidative Oxidative Degradation (30% H₂O₂, RT, 24h) start->oxidative thermal Thermal Degradation (80°C, 48h) start->thermal photo Photolytic Degradation (UV Light) start->photo analysis UPLC-PDA Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies of Isavuconazole.

Metabolic Pathway of Isavuconazole

Isavuconazole is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, followed by glucuronidation via Uridine diphosphate-glucuronosyltransferases (UGTs).[2][3][8][9]

G cluster_0 Prodrug Activation cluster_1 Metabolism cluster_2 Excretion prodrug Isavuconazonium Sulfate (Administered Prodrug) esterases Esterases (in blood) prodrug->esterases Hydrolysis isavuconazole Isavuconazole (Active Moiety) esterases->isavuconazole cyp3a4_5 CYP3A4 / CYP3A5 isavuconazole->cyp3a4_5 Phase I Metabolism ugt UGTs isavuconazole->ugt Phase II Metabolism metabolites Minor Metabolites cyp3a4_5->metabolites glucuronide Glucuronide Conjugates ugt->glucuronide excretion Excretion (Feces and Urine) metabolites->excretion glucuronide->excretion

Caption: Simplified metabolic pathway of Isavuconazole.

Conclusion

Based on the available data, Isavuconazole demonstrates good stability under photolytic and thermal stress, with some susceptibility to degradation in acidic, alkaline, and oxidative environments. This compound is reported to be stable for at least four years when stored at -20°C, a characteristic that supports its use as a reliable internal standard.

While a direct, head-to-head stability comparison is not available, the inherent chemical similarity between Isavuconazole and its deuterated analog suggests that their degradation profiles under various stress conditions would likely be comparable. However, empirical studies would be required to definitively confirm this. For researchers developing analytical methods or new formulations, the forced degradation data for Isavuconazole provides a solid foundation for understanding its intrinsic stability and potential degradation pathways.

References

A Researcher's Guide to Ensuring Consistency in Isavuconazole-d4 for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the realm of pharmaceutical analysis and clinical research, the consistency and reliability of internal standards are paramount for accurate quantification of therapeutic agents. This guide provides a comprehensive head-to-head comparison framework for different lots of Isavuconazole-d4, a deuterated internal standard crucial for the therapeutic drug monitoring of the antifungal agent Isavuconazole. This document is intended for researchers, scientists, and drug development professionals to ensure the interchangeability and performance of various this compound lots in analytical assays.

Isavuconazole is a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and mucormycosis. Accurate measurement of its concentration in patient samples is critical for optimizing efficacy and minimizing toxicity. This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays due to its similar physicochemical properties to the unlabeled drug. However, lot-to-lot variability in the internal standard can introduce significant errors in quantification.

This guide outlines the essential quality control parameters and experimental protocols for a rigorous comparison of different this compound lots. By implementing these standardized evaluations, laboratories can confidently assess the quality and consistency of their internal standards, leading to more reliable and reproducible analytical data.

Key Performance Parameters for Lot-to-Lot Comparison

A thorough comparison of different this compound lots should focus on the following key performance indicators. The acceptance criteria should be established based on internal laboratory standards and relevant regulatory guidelines.

Parameter Description Acceptance Criteria (Example)
Chemical Purity The percentage of this compound in the material, excluding isotopic isomers and other impurities.≥ 98%
Isotopic Purity The percentage of the deuterated (d4) form relative to all isotopic forms of Isavuconazole (d0 to d4).≥ 99%
Isotopic Enrichment The percentage of deuterium atoms at the specified labeled positions.≥ 99%
Absence of Unlabeled (d0) Isavuconazole The amount of non-deuterated Isavuconazole present in the this compound material.< 0.1%
Chromatographic Performance The peak shape, retention time, and response of this compound in a defined LC-MS system.Consistent peak shape and retention time (± 2%) across lots.
Response Factor Consistency The ratio of the analytical response of this compound to a known concentration of a reference standard.Relative Standard Deviation (RSD) < 5% between lots.
Stability The chemical stability of this compound under defined storage and handling conditions.< 5% degradation over the defined study period.

Experimental Protocols

The following are detailed methodologies for the key experiments required to compare different lots of this compound.

Chemical and Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the chemical and isotopic purity of each this compound lot.

Methodology:

  • Sample Preparation: Prepare solutions of each this compound lot at a concentration of 1 µg/mL in acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000.

    • Resolution: > 60,000.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]+ ion for this compound (expected m/z) and any impurities.

    • Calculate the relative abundance of the d0, d1, d2, d3, and d4 isotopic peaks.

    • Isotopic purity is calculated as the peak area of the d4 ion divided by the sum of the peak areas of all isotopic forms (d0-d4).

    • Chemical purity is determined by the peak area of this compound relative to the total peak area of all detected ions.

Quantification of Unlabeled Isavuconazole by LC-MS/MS

Objective: To quantify the amount of unlabeled Isavuconazole (d0) in each this compound lot.

Methodology:

  • Sample Preparation: Prepare a calibration curve of unlabeled Isavuconazole. Prepare solutions of each this compound lot at a known concentration.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

  • Chromatographic Conditions: Same as in the HRMS method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI+.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Isavuconazole (d0): Select a specific precursor-product ion transition.

      • This compound: Select a specific precursor-product ion transition.

  • Data Analysis:

    • Quantify the concentration of unlabeled Isavuconazole in each lot solution using the calibration curve.

    • Express the amount of unlabeled Isavuconazole as a percentage of the total this compound concentration.

Comparative Analysis of Chromatographic Performance and Response Factor

Objective: To compare the chromatographic behavior and analytical response of different this compound lots.

Methodology:

  • Sample Preparation: Prepare solutions of each this compound lot at identical concentrations in the final assay solvent.

  • Instrumentation: The LC-MS/MS system used for the routine analytical assay.

  • Assay Conditions: Use the validated analytical method for Isavuconazole quantification.

  • Data Analysis:

    • Overlay the chromatograms of each lot and compare the retention times and peak shapes.

    • Calculate the peak area for each lot from multiple injections.

    • Determine the response factor by dividing the peak area by the concentration.

    • Calculate the relative standard deviation (RSD) of the response factors across the different lots.

Visualizing the Workflow and Mechanism of Action

To aid in the understanding of the experimental process and the therapeutic action of Isavuconazole, the following diagrams are provided.

G cluster_0 Lot Comparison Workflow cluster_1 Analytical Testing lotA Lot A This compound purity Chemical & Isotopic Purity (HRMS) lotA->purity unlabeled Unlabeled Compound Quantification (LC-MS/MS) lotA->unlabeled performance Chromatographic Performance & Response Factor lotA->performance lotB Lot B This compound lotB->purity lotB->unlabeled lotB->performance lotC Lot C This compound lotC->purity lotC->unlabeled lotC->performance data_analysis Data Analysis & Comparison purity->data_analysis unlabeled->data_analysis performance->data_analysis decision Lot Acceptance/ Rejection data_analysis->decision

Caption: Experimental workflow for the head-to-head comparison of different this compound lots.

G isavuconazole Isavuconazole lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) isavuconazole->lanosterol_demethylase binds to inhibition Inhibition isavuconazole->inhibition ergosterol_synthesis Ergosterol Biosynthesis lanosterol_demethylase->ergosterol_synthesis catalyzes disruption Disruption lanosterol_demethylase->disruption fungal_cell_membrane Fungal Cell Membrane ergosterol_synthesis->fungal_cell_membrane component of cell_death Fungal Cell Death ergosterol_synthesis->cell_death leads to inhibition->lanosterol_demethylase disruption->ergosterol_synthesis

Caption: Mechanism of action of Isavuconazole, inhibiting ergosterol synthesis in fungi.[1][2][3][4][5]

Conclusion

The use of well-characterized and consistent lots of this compound is fundamental to the generation of high-quality analytical data in clinical and research settings. By implementing the comparative framework and experimental protocols outlined in this guide, laboratories can ensure the reliability of their internal standards, thereby enhancing the accuracy and reproducibility of Isavuconazole therapeutic drug monitoring. This rigorous approach to quality control is a critical step in advancing patient care and drug development.

References

Safety Operating Guide

Navigating the Disposal of Isavuconazole-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Isavuconazole-d4, a deuterated analog of the antifungal agent Isavuconazole. By offering clear, procedural guidance, this document aims to be the preferred resource for ensuring safe handling and disposal practices.

This compound Disposal at a Glance

While a safety data sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to consider the nature of the parent compound and general best practices for pharmaceutical waste. The non-deuterated form, Isavuconazole, is a potent pharmaceutical compound, and its waste should be handled with care. Therefore, a conservative approach to the disposal of this compound is recommended.

Parameter Guideline Citation
Waste Classification Non-hazardous per GHS for this compound. However, treat as pharmaceutical waste.
Primary Disposal Method Incineration through a licensed hazardous material disposal company is recommended for pharmaceutical waste.[1][2]
Container Requirements Use thick, leak-proof plastic bags or containers, clearly labeled as "HAZARDOUS DRUG-RELATED WASTES" or as per institutional policy.[1]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves and safety goggles, when handling waste.[3]
Regulatory Compliance Adhere to all federal, state, and local regulations for hazardous and pharmaceutical waste disposal.[1][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound, incorporating best practices for handling pharmaceutical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and gowns, in a designated, leak-proof container lined with a distinctly colored plastic bag.[1] The container should be clearly labeled, for instance, as "HAZARDOUS DRUG WASTE ONLY".[1]

  • Liquid Waste: If this compound is in a solution (e.g., acetonitrile), consult your institution's specific guidelines for solvent waste.[5] Do not dispose of down the drain.[2] Collect in a designated, sealed, and labeled waste container.

  • Sharps: Any sharps contaminated with this compound, such as needles or syringes, must be disposed of in a designated sharps container labeled as "HAZARDOUS DRUG WASTE ONLY".[1]

2. Container Management:

  • Keep waste containers sealed when not in use.

  • Do not overfill containers.

  • Store waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup.[1]

3. Final Disposal:

  • Arrange for the disposal of this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Ensure that the disposal method complies with all applicable federal, state, and local regulations.[1][4] Incineration is the preferred method for treating pharmaceutical waste to ensure complete destruction.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Isavuconazole_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_sharps Sharps Waste Stream cluster_final Final Disposal start Generate this compound Waste assess Assess Waste Type start->assess solid_waste Solid Waste (e.g., contaminated PPE, vials) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) assess->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container storage Secure Temporary Storage solid_container->storage liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container liquid_container->storage sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container sharps_container->storage disposal Arrange for Professional Disposal (via EHS/Licensed Contractor) storage->disposal

References

Prudent Handling of Isavuconazole-d4: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Isavuconazole-d4 in a research setting. While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous, it is crucial to recognize that Isavuconazole is a potent active pharmaceutical ingredient (API).[1] Given that this compound is a deuterated form of this potent antifungal agent, a cautious approach is warranted. Therefore, this document outlines procedures aligned with the best practices for handling potent compounds to ensure the highest level of safety for laboratory personnel.

Occupational Exposure Bands for Potent Compounds

To provide a framework for understanding the necessary precautions, the following table summarizes a typical Occupational Exposure Banding (OEB) system used in the pharmaceutical industry for handling potent compounds.[2] The specific OEB for this compound has not been established, but given the therapeutic daily dose of Isavuconazole, it would likely fall into OEB 3 or 4.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL) (µg/m³)Potential Health EffectsGeneral Handling Requirements
1≥100None to minorGMP/PPE
210-100Minor to moderateGMP/PPE
31-10Moderate to seriousContainment
40.1-1SeriousHigh Containment
5<0.1Very seriousFull Isolation

Personal Protective Equipment (PPE) and Engineering Controls

The primary method for ensuring safety when handling potent compounds is through engineering controls, with PPE serving as a critical secondary barrier.[3]

Engineering Controls:
  • Primary Containment: All handling of powdered this compound should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.[4] For operations with a higher risk of generating airborne particles, a flexible or rigid isolator is recommended.[4]

  • Ventilation: The laboratory should have adequate general ventilation with negative pressure relative to adjacent areas to prevent the escape of airborne particles.[4]

Personal Protective Equipment (PPE):
  • Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed frequently.[5]

  • Eye Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes or airborne particles.[5]

  • Lab Coat/Gown: A disposable, impervious gown or lab coat should be worn over personal clothing.[5] For higher-risk operations, coveralls ("bunny suits") that provide head-to-toe protection are advisable.[6]

  • Respiratory Protection: For weighing and handling of the solid compound where dust may be generated, a NIOSH-approved respirator is essential. A powered air-purifying respirator (PAPR) offers a higher level of protection and is recommended for potent compounds.[5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous solvent (e.g., Acetonitrile)

  • Volumetric flask

  • Pipettes and tips

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE (double gloves, safety goggles, disposable gown, and respirator) before entering the designated handling area.

  • Containment Setup: Perform all manipulations within a certified chemical fume hood or glove box. Place a disposable work surface liner inside the containment area.

  • Weighing:

    • Carefully transfer the required amount of this compound solid onto a tared weigh boat on an analytical balance inside the containment unit.

    • Avoid any sudden movements that could generate dust.

  • Solubilization:

    • Gently transfer the weighed solid into the volumetric flask.

    • Add a portion of the solvent to the weigh boat to rinse any residual powder and transfer the rinse to the flask.

    • Add solvent to the flask to approximately half of the final desired volume.

    • Cap the flask and gently swirl to dissolve the solid completely.

  • Final Dilution:

    • Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store at -20°C as recommended for the solid form.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment used with an appropriate deactivating solution or solvent.

    • Dispose of all contaminated disposables (gloves, weigh boat, work surface liner, pipette tips) in a designated hazardous waste container.

Diagrams

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Weigh Weigh Solid Compound Prep->Weigh Enter Containment Dissolve Dissolve in Solvent Weigh->Dissolve Store Label and Store Solution Dissolve->Store Decon Decontaminate Surfaces Store->Decon Exit Containment Waste Dispose of Contaminated Items Decon->Waste RemovePPE Doff PPE Waste->RemovePPE

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

While the supplier's SDS may suggest that small quantities of this compound can be disposed of with household waste, a more conservative approach is strongly recommended.[3] All waste generated from handling this compound, including contaminated PPE, disposable labware, and excess solutions, should be treated as hazardous chemical waste.

Operational Plan:

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required institutional or local identifiers.

  • Disposal Request: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup.[7]

  • Equipment Decontamination: Any non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated before being removed from the designated handling area or sent for surplus.[8]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.